Monomethyl auristatin E intermediate-14
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(2R,3S)-2-(benzylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12+/m0/s1 |
InChI-Schlüssel |
GPAVORZIWQTJJQ-CMPLNLGQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H](C(=O)O)NCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-14
CAS Number: 1932791-56-4 Chemical Name: N-(Phenylmethyl)-D-alloisoleucine
This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) Intermediate-14, a critical building block in the synthesis of the potent anti-cancer agent MMAE. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and role in the broader context of Antibody-Drug Conjugate (ADC) development.
Core Concepts: MMAE and its Significance in Oncology
Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antimitotic agent. Its mechanism of action involves the inhibition of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells. Due to its extreme cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug. However, its potency makes it an ideal payload for ADCs. In an ADC, MMAE is attached to a monoclonal antibody (mAb) via a linker. The mAb selectively targets a specific antigen on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby minimizing off-target toxicity and enhancing the therapeutic window.
MMAE Intermediate-14, chemically known as N-(Phenylmethyl)-D-alloisoleucine, is a key chiral precursor in the total synthesis of MMAE. The precise stereochemistry of this intermediate is vital for the biological activity of the final MMAE molecule.
Physicochemical and Analytical Data
Quantitative data for chemical compounds are essential for their application in synthesis and analysis. The following table summarizes the available and representative physicochemical properties of MMAE Intermediate-14 and its parent compound, D-alloisoleucine.
| Property | Value (N-(Phenylmethyl)-D-alloisoleucine) | Value (D-alloisoleucine) | Notes |
| CAS Number | 1932791-56-4 | 1509-35-9 | |
| Molecular Formula | C₁₃H₁₉NO₂ | C₆H₁₃NO₂ | |
| Molecular Weight | 221.30 g/mol | 131.17 g/mol | |
| Appearance | Solid | White to off-white solid | The appearance of the N-benzylated form is generally a solid, though specific details on color and form are not widely published. |
| Melting Point | Data not available | Decomposes at temperatures > 200°C | Amino acids typically have high decomposition temperatures. The N-benzylated derivative is expected to have a more defined melting point. |
| Solubility | Expected to be soluble in organic solvents | Soluble in water (4 mg/mL) | The addition of the benzyl group increases lipophilicity, leading to higher solubility in organic solvents like methanol, ethanol, and DMSO, and lower solubility in water compared to D-alloisoleucine. |
| pKa (COOH) | Data not available | ~2.32 | The pKa of the carboxylic acid group is expected to be in a similar range. |
| pKa (NH₂) | Data not available | ~9.76 | The basicity of the secondary amine in the N-benzylated form will be different from the primary amine in D-alloisoleucine. |
| Spectral Data (¹H NMR) | Data not available | Characteristic peaks for the ethyl and methyl groups. | Expected ¹H NMR for the N-benzylated derivative would show additional peaks in the aromatic region (7.2-7.4 ppm) for the phenyl group and a singlet for the benzylic CH₂ protons. |
| Spectral Data (¹³C NMR) | Data not available | Characteristic peaks for the aliphatic carbons. | Expected ¹³C NMR would show additional peaks for the aromatic carbons and the benzylic carbon. |
Synthesis of MMAE Intermediate-14: A Representative Protocol
The synthesis of N-(Phenylmethyl)-D-alloisoleucine is typically achieved through the reductive amination of D-alloisoleucine with benzaldehyde. This method involves the formation of a Schiff base intermediate, which is then reduced to the secondary amine.
Experimental Protocol: Reductive Amination of D-alloisoleucine
Materials:
-
D-alloisoleucine
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve D-alloisoleucine (1.0 eq) in methanol.
-
Add benzaldehyde (1.1 eq) to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) or sodium cyanoborohydride (1.2 eq) in small portions. Caution: Hydrogen gas evolution may occur.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the disappearance of the imine intermediate by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the solution to a pH of ~8-9.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(Phenylmethyl)-D-alloisoleucine.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Role in MMAE Synthesis and Experimental Workflow
N-(Phenylmethyl)-D-alloisoleucine serves as a protected form of the D-alloisoleucine residue in the convergent synthesis of MMAE. The benzyl group acts as a protecting group for the amine, which can be removed at a later stage of the synthesis. The overall synthesis of MMAE involves the preparation of several key fragments that are then coupled together.
Mechanism of Action: MMAE-Induced Apoptosis Signaling Pathway
Once an MMAE-bearing ADC is internalized by a cancer cell and the MMAE is released from its linker, it exerts its cytotoxic effect by disrupting the microtubule network. This leads to a cascade of events culminating in apoptosis.
Conclusion
Monomethyl Auristatin E Intermediate-14 (CAS: 1932791-56-4) is a fundamentally important molecule in the synthesis of the highly potent anti-cancer payload, MMAE. A thorough understanding of its properties, synthesis, and integration into the overall MMAE structure is crucial for the development and manufacturing of next-generation antibody-drug conjugates. The information provided in this guide serves as a valuable resource for scientists and professionals dedicated to advancing targeted cancer therapies.
Navigating the Synthesis of a Potent Anti-Cancer Agent: A Technical Overview of Monomethyl Auristatin E and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) stands as a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapies. Its exceptional potency as a microtubule inhibitor necessitates a sophisticated and meticulously controlled synthetic process. This technical guide provides an in-depth exploration of the synthesis of MMAE, with a particular focus on the crucial role of its chemical intermediates. While specific data for a compound designated as "Monomethyl auristatin E intermediate-14" is not publicly available, this document will shed light on the broader synthetic pathway and furnish available data for other key intermediates, offering valuable insights for professionals in the field.
The Synthetic Landscape of MMAE
The total synthesis of MMAE is a complex, multi-step endeavor that involves the sequential coupling of several unique amino acid and peptide fragments.[1] This process requires precise control over stereochemistry and the strategic use of protecting groups to yield the final, highly potent molecule. The synthesis is not a linear progression but rather a convergent process where different components of the final molecule are synthesized separately before being combined.
These precursor molecules are known as intermediates. While the term "intermediate-14" appears to be a non-standard or proprietary designation, the synthesis of MMAE is known to proceed through a series of well-characterized, albeit often numerically designated, intermediates. Understanding the properties of these intermediates is critical for optimizing the synthesis, ensuring purity, and achieving a high yield of the final active pharmaceutical ingredient.
Quantitative Data of Key MMAE Intermediates
The following table summarizes the available molecular formula and weight for several publicly documented intermediates in the synthesis of Monomethyl auristatin E. This data is essential for reaction stoichiometry, purification, and analytical characterization.
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Monomethyl auristatin E intermediate-1 | C14H30ClNO3 | 295.85 |
| Monomethyl auristatin E intermediate-2 | C15H27NO6 | 317.38[2] |
| Monomethyl auristatin E intermediate-9 | C22H35NO5 | 393.52[3] |
| Monomethyl auristatin E intermediate-16 | C20H29NO5 | 363.45[4] |
Experimental Protocols: A Generalized Approach
While specific, detailed experimental protocols for the synthesis of each intermediate, including the elusive "intermediate-14," are often proprietary, a general methodology can be outlined based on the available scientific literature. The synthesis of MMAE typically involves the following key stages:
-
Synthesis of Unique Amino Acid Precursors: The synthesis begins with the preparation of the non-proteinogenic amino acids that form the backbone of MMAE. This often involves asymmetric synthesis to establish the correct stereochemistry, which is crucial for the molecule's biological activity.
-
Peptide Coupling Reactions: The amino acid fragments are then sequentially coupled together using standard peptide coupling reagents. Protecting groups are used to prevent unwanted side reactions and are selectively removed at each step to allow for the addition of the next amino acid in the sequence.
-
Purification of Intermediates: After each coupling step, the resulting intermediate is rigorously purified to remove unreacted starting materials, reagents, and byproducts. Techniques such as column chromatography and crystallization are commonly employed to achieve the high purity required for the subsequent steps.
-
Final Assembly and Deprotection: The final stages of the synthesis involve the coupling of the larger peptide fragments and the removal of all remaining protecting groups to yield the final Monomethyl auristatin E molecule.
Visualizing the Synthetic Workflow
To conceptualize the intricate process of MMAE synthesis, the following diagram illustrates a generalized workflow, highlighting the progression from starting materials through various intermediate stages to the final product.
Caption: A generalized workflow for the synthesis of Monomethyl auristatin E (MMAE).
This in-depth guide provides a foundational understanding of the synthesis of Monomethyl auristatin E, emphasizing the critical role of its intermediates. While the specific identity of "intermediate-14" remains elusive in public-facing documentation, the principles and data presented here offer a valuable resource for researchers and professionals dedicated to the advancement of targeted cancer therapies.
References
"Monomethyl auristatin E intermediate-14" physical and chemical properties
A comprehensive search for the physical and chemical properties, experimental protocols, and signaling pathways associated with "Monomethyl auristatin E intermediate-14" has revealed that this designation does not correspond to a recognized or publicly documented chemical compound. While the synthesis of the potent anti-cancer agent Monomethyl auristatin E (MMAE) involves numerous intermediate compounds, the specific identifier "intermediate-14" does not appear in scientific literature, chemical databases, or patent filings with a corresponding chemical structure, CAS number, or any associated experimental data.
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1] Its complex, multi-step synthesis involves the sequential coupling of various amino acid and peptide fragments, generating a series of intermediate molecules.[2] Chemical suppliers and research-focused companies sometimes assign proprietary numbers to intermediates in their specific synthetic routes. It is possible that "this compound" is one such internal designation.
For instance, literature and commercial listings do make reference to other numbered intermediates in the synthesis of MMAE, such as "Monomethyl auristatin E intermediate-1," "intermediate-2," "intermediate-9," and "intermediate-16."[3][4][5][6] However, for each of these, varying degrees of information are available, and none are explicitly linked to the designation "intermediate-14."
Without a definitive chemical structure, CAS number, or other standard identifier, it is not possible to provide a technical guide on the physical and chemical properties, experimental protocols, or biological pathways related to "this compound."
To obtain the requested information, it is essential to first identify the precise chemical structure of the compound referred to as "this compound." Researchers, scientists, and drug development professionals seeking this information are encouraged to consult the original source of this nomenclature, which may be a specific patent, scientific publication, or commercial supplier, to obtain a standard chemical identifier. With a precise chemical identity, a thorough and accurate technical guide can be compiled.
References
The Role of Monomethyl Auristatin E Intermediate-14 in the Synthesis of a Potent Anti-Cancer Agent
For Immediate Release
In the intricate world of antibody-drug conjugate (ADC) payloads, the synthesis of Monomethyl Auristatin E (MMAE) stands as a significant achievement in medicinal chemistry. This highly potent antimitotic agent, a synthetic analogue of the natural product dolastatin 10, requires a multi-step, stereochemically controlled synthesis.[1][2] A critical, yet often unheralded, component in this complex process is Monomethyl Auristatin E Intermediate-14, chemically identified as N-(Phenylmethyl)-D-alloisoleucine. This intermediate plays a pivotal role in the construction of the pentapeptide backbone of MMAE.
This compound, with the CAS Number 1932791-56-4, molecular formula C13H19NO2, and a molecular weight of 221.30 g/mol , serves as a key building block in the convergent synthesis of MMAE.[3][4][5] It represents a protected form of the unusual amino acid D-alloisoleucine, which is one of the constituent amino acids of the MMAE peptide chain. The phenylmethyl (benzyl) group acts as a protecting group for the amine functionality of the alloisoleucine, preventing unwanted side reactions during the peptide coupling steps.
The synthesis of MMAE is a complex process involving the sequential coupling of unique amino acid and peptide fragments.[1] While the exact, detailed industrial synthesis protocols are often proprietary, the general strategy involves the preparation of key fragments that are then assembled. Intermediate-14 is one such crucial fragment.
Core Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(Phenylmethyl)-D-alloisoleucine | [6] |
| CAS Number | 1932791-56-4 | [3][4][5] |
| Molecular Formula | C13H19NO2 | [3][4] |
| Molecular Weight | 221.30 g/mol | [4][5] |
| Appearance | White to off-white solid | [7] |
| SMILES | CC--INVALID-LINK----INVALID-LINK--NCC1=CC=CC=C1 | [4][7] |
Synthesis and Role of Intermediate-14 in the MMAE Backbone
The synthesis of the MMAE pentapeptide backbone is a meticulous process. While a complete, non-proprietary experimental protocol detailing the direct use of Intermediate-14 is not publicly available, its role can be inferred from the overall synthesis strategy of dolastatin 10 analogues. The N-benzylated D-alloisoleucine (Intermediate-14) would be activated at its carboxyl group and subsequently coupled with the N-terminus of the adjacent amino acid or peptide fragment in the growing chain. Following the coupling reaction, the benzyl protecting group would be removed, typically through catalytic hydrogenation, to reveal the free amine for the next coupling step.
The overall synthesis of MMAE can be approached through either a linear or a convergent strategy. In a convergent synthesis, different fragments of the molecule are synthesized separately and then coupled together in the final stages.[2] It is in this context that a pre-synthesized and protected fragment like Intermediate-14 becomes highly valuable, ensuring the correct stereochemistry and preventing unwanted reactions.
Experimental Workflow and Logical Relationships
The logical flow of MMAE synthesis, highlighting the position of an intermediate like N-(Phenylmethyl)-D-alloisoleucine, can be visualized as a series of protection, coupling, and deprotection steps.
Caption: Generalized workflow for MMAE synthesis highlighting the role of Intermediate-14.
Mechanism of Action of MMAE
Once the synthesis is complete and MMAE is conjugated to a monoclonal antibody to form an ADC, it exerts its potent cytotoxic effect. The ADC binds to a specific antigen on the surface of a cancer cell and is internalized.[8] Inside the cell, the linker is cleaved, releasing free MMAE. MMAE then binds to tubulin, a protein essential for the formation of microtubules. By inhibiting tubulin polymerization, MMAE disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[7]
Caption: Mechanism of action of an MMAE-containing Antibody-Drug Conjugate.
References
- 1. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]
The Auristatins: A Deep Dive into the Discovery and Synthesis of Potent Anti-Cancer Intermediates
For Researchers, Scientists, and Drug Development Professionals
The auristatins, a class of synthetic dolastatin 10 analogues, represent a cornerstone in the development of antibody-drug conjugates (ADCs), offering a powerful cytotoxic payload for targeted cancer therapy. Their journey from a marine natural product to a key component of FDA-approved drugs is a testament to the power of chemical synthesis and a deep understanding of cancer biology. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of auristatin intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and synthetic pathways.
From Sea Hare to Laboratory: The Genesis of Auristatins
The story of auristatins begins with the discovery of dolastatin 10, a potent antimitotic peptide isolated from the sea hare Dolabella auricularia in the 1980s.[1] Dolastatin 10 exhibited remarkable cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[2] However, its complex structure and low natural abundance posed significant challenges for clinical development. This spurred chemists to develop synthetic routes to dolastatin 10 and its analogues, leading to the birth of the auristatin family.
A pivotal moment in the development of auristatins for ADCs was the synthesis of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These derivatives, which feature a single N-terminal methyl group instead of the two found in auristatin E and F, provided a site for linker attachment, enabling their conjugation to monoclonal antibodies. This modification was crucial for harnessing their potent cytotoxicity in a targeted manner.[3]
The Core of Cytotoxicity: Key Auristatin Intermediates
The synthesis of auristatins is a complex undertaking that relies on the careful construction of unique amino acid building blocks. Two of the most critical intermediates are dolaisoleucine and dolaproine, which form the core of the pentapeptide structure.
Dolaisoleucine: This unique amino acid is a key component of the N-terminal fragment of MMAE. Its synthesis is a multi-step process that requires precise stereochemical control.
Dolaproine: This proline analogue is another essential building block in the auristatin backbone.
The total synthesis of auristatins like MMAE and MMAF is typically achieved through a convergent synthetic strategy.[4][5] This approach involves the independent synthesis of key peptide fragments, which are then coupled together to form the final molecule. This method is generally more efficient for complex molecules compared to a linear synthesis, where the peptide chain is built one amino acid at a time.[6][7][8] A linear approach, often performed on a solid support (Solid-Phase Peptide Synthesis - SPPS), can be limited by decreasing yields with each successive coupling step.[4]
Quantitative Analysis of Auristatin Efficacy and Synthesis
The potency of auristatins and their intermediates is a critical factor in their development as anti-cancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cell population. The yields of the synthetic steps are also crucial for the feasibility of large-scale production.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [9] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [9] | |
| BxPC-3 | Pancreatic Cancer | 0.16–0.5 | [10] | |
| DX3puroβ6 | Melanoma | 0.14–0.15 | [10] | |
| MMAF | HCT116 | Colon Cancer | Data not available in snippets | |
| Auristatin E | L2987 | Lung Adenocarcinoma | 1-10000 (after 2h) | [3] |
| [natCu]PDC-1 (MMAE conjugate) | DX3puroβ6 | Melanoma | 0.058 ± 0.003 | [10][11] |
| BxPC-3 | Pancreatic Cancer | 65.1 ± 10.6 | [10][11] | |
| MIA PaCa-2 | Pancreatic Cancer | > 250 | [10][11] |
| Synthetic Approach | Key Fragments | Overall Yield | Reference(s) |
| Convergent Synthesis of MMAE | Tripeptide and Dipeptide fragments | Higher overall yield compared to linear synthesis. | [4] |
| Linear Synthesis of MMAE (SPPS) | Sequential amino acid addition | Yield decreases with each coupling step. | [4] |
Experimental Protocols: A Glimpse into the Chemist's Workbench
The synthesis of auristatin intermediates involves a series of meticulously executed chemical reactions. Below are representative protocols for key steps in the synthesis of MMAE.
Protocol 1: Synthesis of Boc-L-Val-L-Dil-OMe (A Dipeptide Intermediate of MMAE)
Materials:
-
Boc-L-Valine
-
Dolaisoleucine methyl ester HCl salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-L-Valine in DCM and cool to 0°C.
-
Add DCC and NHS to the solution and stir for 30 minutes.
-
In a separate flask, dissolve the dolaisoleucine methyl ester HCl salt and TEA in DCM.
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[12]
Protocol 2: HATU-Mediated Peptide Coupling (General Protocol)
Materials:
-
Carboxylic acid (N-protected amino acid or peptide fragment)
-
Amine (N-deprotected amino acid or peptide fragment)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Ethyl acetate
-
1N HCl or saturated NH4Cl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizing the Pathways: Synthesis and Mechanism of Action
To better understand the logical flow of auristatin synthesis and their mechanism of action, the following diagrams are provided.
Caption: Convergent synthetic workflow for Monomethyl Auristatin E (MMAE).
Caption: Signaling pathway of auristatin-induced apoptosis.
Mechanism of Action: Disrupting the Cellular Machinery
Auristatins exert their potent cytotoxic effects by interfering with the fundamental process of cell division.[13] Once an auristatin-based ADC binds to its target receptor on a cancer cell, it is internalized and trafficked to the lysosome. There, the linker is cleaved, releasing the active auristatin payload into the cytoplasm.
The released auristatin then binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase.[13] Unable to proceed with mitosis, the cancer cell ultimately undergoes programmed cell death, or apoptosis. This apoptotic process is mediated by a complex signaling cascade involving the Bcl-2 family of proteins and caspases, which are the executioners of apoptosis.[14][15]
Conclusion
The discovery and development of auristatin intermediates represent a significant advancement in the field of oncology. Through innovative synthetic chemistry, researchers have transformed a potent natural product into a highly effective and targeted class of anti-cancer agents. The continued exploration of new auristatin analogues and linker technologies holds the promise of even more precise and powerful cancer therapies in the future. This guide provides a foundational understanding of the history, synthesis, and mechanism of these remarkable molecules, serving as a valuable resource for those dedicated to the fight against cancer.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 6. pediaa.com [pediaa.com]
- 7. differencebetween.com [differencebetween.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Synthesis of Monomethyl Auristatin E: A Technical Guide
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent isolated from the sea hare Dolabella auricularia.[1][2] Due to its high cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, MMAE is a critical component in the development of antibody-drug conjugates (ADCs).[1] In this context, it serves as a cytotoxic "payload" that is selectively delivered to cancer cells by a monoclonal antibody, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1]
This technical guide provides an in-depth overview of the fundamental principles and experimental methodologies for the synthesis of MMAE, intended for researchers, scientists, and professionals in the field of drug development. The synthesis of this complex pentapeptide-like molecule requires meticulous control of stereochemistry and strategic use of protecting groups. The primary synthetic strategies employed are convergent synthesis and linear synthesis, typically utilizing solid-phase peptide synthesis (SPPS).[3]
Core Structure of MMAE
MMAE is a pentapeptide analogue composed of four amino acid units and a C-terminal capping group:
-
N-methyl-L-valine (MeVal)
-
L-valine (Val)
-
(2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (Dolaisoleucine, Dil)
-
(2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (Dolaproine, Dap)
-
Norephedrine derivative (C-terminal cap) [1]
Synthetic Strategies
The synthesis of MMAE can be approached through two primary strategies: convergent and linear synthesis.
Convergent Synthesis: This approach involves the independent synthesis of key peptide fragments, which are subsequently coupled to form the final MMAE molecule.[3] A common convergent strategy involves the synthesis of an N-terminal tripeptide fragment and a C-terminal dipeptide fragment, which are then joined.[4] This method is often favored for its efficiency in the later stages and the ability to prepare and purify key intermediates in larger quantities.[3]
Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS): In this method, the peptide chain is assembled sequentially, one amino acid at a time, on a solid resin support.[3] The process begins with the C-terminal amino acid attached to the resin, followed by iterative cycles of deprotection and coupling of the subsequent amino acids.[4] While conceptually straightforward and amenable to automation, linear synthesis can be challenged by decreasing yields with each successive coupling step, particularly for a complex and sterically hindered molecule like MMAE.[3]
Key Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of MMAE, based on established synthetic routes. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Synthesis of Key Intermediates
The synthesis of MMAE commences with the preparation of its constituent building blocks, often with appropriate protecting groups.
Protocol 1: Synthesis of N-methyl-L-valine
-
Reaction Setup: To a solution of L-valine in methanol, add paraformaldehyde and sodium cyanoborohydride.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH. Extract the product with diethyl ether. Dry the organic layer and concentrate to yield N-methyl-L-valine.[1]
Protocol 2: Synthesis of Dipeptide Fragment (Boc-L-Val-Dil-OMe) - for Convergent Synthesis
-
Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.[1]
-
Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane and stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[1]
-
Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM. Stir the reaction mixture at room temperature overnight.[1]
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[1]
Assembly of the Pentapeptide Backbone
Convergent Synthesis Approach
-
Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.[1]
-
Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.[1]
-
Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.[1]
Linear Synthesis Approach (SPPS)
The following is a general cycle for solid-phase peptide synthesis of MMAE.
-
Resin Swelling: Swell a suitable resin (e.g., Wang resin pre-loaded with the C-terminal norephedrine derivative) in a solvent such as DMF.[4]
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[4]
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Dolaproine) (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4][5]
-
Monitoring and Repetition: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence (Dolaisoleucine, Valine, N-methyl-Valine).[6] For sterically hindered couplings, a double coupling strategy may be necessary.[6]
Final Deprotection and Purification
-
Global Deprotection: For solution-phase synthesis, treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups.[1]
-
Cleavage from Resin (for SPPS): After the final coupling, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.[4]
-
Purification: Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity required for its use in ADCs.[1]
-
Lyophilization: Lyophilize the pure fractions to obtain MMAE as a white solid.[1]
Data Presentation
Table 1: Summary of Typical Yields and Purity for Key MMAE Synthesis Steps
| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Dipeptide Fragment Synthesis | Boc-L-Val-L-Dil-OMe | 70-85 | >95 |
| Tripeptide Fragment Synthesis | Boc-MeVal-Val-Dil-OH | 65-80 | >95 |
| Final Convergent Coupling | Protected MMAE | 60-75 | >90 |
| Final SPPS Cleavage and Deprotection | Crude MMAE | 50-70 | 70-85 |
| Final Purification | Pure MMAE | 85 (from final step) | ≥ 98.5 |
Note: Yields are representative and can vary based on the specific reaction conditions and scale.[1][3]
Mandatory Visualization
References
Introduction to intermediates in antibody-drug conjugate payloads
An to Intermediates in Antibody-Drug Conjugate Payloads A Technical Guide for Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs, referred to as payloads.[][2][3][4] An ADC is a tripartite molecule comprising a mAb that selectively binds to antigens on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects them.[][5][][7] This design allows for the direct delivery of the cytotoxic agent to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity to healthy tissues.[][8]
The payload is the component responsible for inducing cell death once the ADC is internalized into the target cell.[9] The synthesis of these complex cytotoxic agents is often a significant bottleneck in ADC development, involving lengthy, multi-step processes.[10][11] To address this challenge, the use of advanced payload intermediates, or "core" compounds, has become a pivotal strategy. These intermediates are foundational chemical structures of the final payloads, which dramatically simplify the synthesis process. By starting with a pre-made core, researchers can shorten the synthetic route from 15-20 steps down to just three or four, significantly accelerating development timelines, reducing costs, and facilitating a more efficient path to clinical trials.[10]
This guide provides a technical overview of the primary classes of ADC payloads, the role of their core intermediates, and the experimental protocols essential for their development and characterization.
The General Mechanism of Action
The therapeutic action of an ADC follows a precise sequence. After administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[][9] The complex is then trafficked to lysosomes, where the acidic environment or specific enzymes cleave the linker, releasing the active payload.[][7][9][12] The liberated payload then exerts its cytotoxic effect by interfering with critical cellular processes, such as disrupting microtubule assembly or causing DNA damage, ultimately leading to apoptosis.[][7]
References
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 3. abzena.com [abzena.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugates (ADCs): an Advanced Therapeutic Modality in Precision Oncology — Drug Discovery and Biotech [drugdiscoveryandbiotech.com]
- 9. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iphasebiosci.com [iphasebiosci.com]
Unveiling a Key Building Block: A Technical Guide to Monomethyl Auristatin E Intermediate-14
For Immediate Release
This technical guide provides an in-depth analysis of Monomethyl Auristatin E (MMAE) intermediate-14, a critical component in the synthesis of the potent anti-cancer agent MMAE. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource on its chemical identity, synthesis, and role in the broader context of MMAE production.
Chemical Identity and Synonyms
Monomethyl auristatin E intermediate-14 is chemically known by its IUPAC name, (2R,3R)-2-(benzylamino)-3-methylpentanoic acid . This chiral compound plays a crucial role in establishing the correct stereochemistry of the final MMAE molecule, which is vital for its biological activity.
| Identifier | Value |
| IUPAC Name | (2R,3R)-2-(benzylamino)-3-methylpentanoic acid |
| Synonyms | N-(Phenylmethyl)-D-alloisoleucine, Benzyl-D-alloisoleucine, D-Alloisoleucine, N-(phenylmethyl)- |
| CAS Number | 1932791-56-4 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| SMILES | CC--INVALID-LINK----INVALID-LINK--NCC1=CC=CC=C1 |
Role in Monomethyl Auristatin E (MMAE) Synthesis
Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent. Due to its extreme cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs). These ADCs selectively target cancer cells, delivering the toxic MMAE payload directly to the tumor site.
The synthesis of MMAE is a complex, multi-step process. Intermediate-14, N-(Phenylmethyl)-D-alloisoleucine, serves as a precursor to one of the key amino acid fragments of the pentapeptide structure of MMAE. The benzyl group acts as a protecting group for the amine, which is later removed to allow for peptide bond formation. The specific stereochemistry of this intermediate is essential for the subsequent assembly of the dolaisoleucine unit within the MMAE molecule.
Experimental Protocols
While specific, detailed industrial synthesis protocols for MMAE and its intermediates are often proprietary, the following outlines a general laboratory-scale synthetic approach to N-protected amino acids like intermediate-14, based on established chemical principles.
Synthesis of N-(Phenylmethyl)-D-alloisoleucine (Intermediate-14)
Objective: To synthesize (2R,3R)-2-(benzylamino)-3-methylpentanoic acid from D-alloisoleucine.
Materials:
-
D-alloisoleucine
-
Benzaldehyde
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Methanol or another suitable solvent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination:
-
Dissolve D-alloisoleucine in an aqueous solution of sodium hydroxide.
-
Add benzaldehyde to the solution and stir to form the Schiff base.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium borohydride in methanol, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding hydrochloric acid to neutralize the excess reducing agent and adjust the pH to acidic.
-
Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and other organic impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(Phenylmethyl)-D-alloisoleucine.
-
Characterization:
-
The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.
Logical Synthesis Workflow
The following diagram illustrates a simplified, logical workflow for the synthesis of MMAE, highlighting the position of key fragments. Intermediate-14 is a precursor to the dolaisoleucine unit.
Caption: A simplified convergent synthesis workflow for MMAE.
This guide serves as a foundational resource for understanding the significance of this compound. Further research into patented and proprietary methods is recommended for a more comprehensive understanding of its industrial production.
Methodological & Application
Purifying the Precursors: Application Notes and Protocols for Monomethyl Auristatin E Intermediate-14
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of "Monomethyl auristatin E (MMAE) intermediate-14," a crucial component in the synthesis of the potent anti-cancer agent MMAE. Due to the proprietary nature of specific synthetic routes, the exact chemical structure of "intermediate-14" is not publicly disclosed. Therefore, this guide presents robust purification strategies applicable to a range of potential MMAE intermediates, which are typically hydrophobic, protected peptide fragments. The methodologies outlined are based on established principles for the purification of complex synthetic peptides and auristatin derivatives.
Introduction to MMAE and the Importance of Intermediate Purity
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a powerful antimitotic agent.[1] It is a key payload in several antibody-drug conjugates (ADCs) used in oncology.[2] The multi-step synthesis of MMAE involves the sequential coupling of unique amino acid derivatives, generating various intermediates.[2] The purity of these intermediates, including "intermediate-14," is paramount as impurities can lead to the formation of diastereomers and other side products that are difficult to remove in the final stages, potentially impacting the efficacy and safety of the final ADC.[3]
Common impurities encountered during MMAE synthesis include:
-
Diastereomers: Arising from racemization during peptide coupling steps.[3]
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Protecting group-related impurities: Generated during deprotection steps.
-
Reagent adducts: Modifications of the peptide by synthetic reagents.[3]
Purification Strategies for MMAE Intermediates
The choice of purification method for an MMAE intermediate depends on its specific physicochemical properties, such as polarity, solubility, and the nature of the protecting groups. The two primary strategies employed are chromatography and crystallization.
Chromatographic Purification
Chromatography is the most versatile and widely used technique for the purification of MMAE intermediates. Both normal-phase and reverse-phase chromatography can be effective.
-
Normal-Phase Chromatography (NPC): This technique is particularly useful for the purification of protected peptide fragments that have limited solubility in aqueous solutions.[4] A common stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar organic solvents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard and highly effective method for purifying synthetic peptides like MMAE and its intermediates.[5] It separates molecules based on their hydrophobicity. C18 and C8 columns are commonly used stationary phases, with a gradient of an organic solvent (like acetonitrile) in water as the mobile phase.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful alternative to RP-HPLC for peptides that may aggregate or have poor recovery in reverse-phase systems.[3]
Crystallization
Crystallization offers a cost-effective and scalable method for obtaining highly pure intermediates.[7] For peptide intermediates, achieving crystallization can be challenging due to their conformational flexibility.[8] However, for certain intermediates, it can be a highly effective purification step.
Experimental Protocols
Disclaimer: These protocols are generalized for MMAE intermediates. Optimization will be required based on the specific properties of "Monomethyl auristatin E intermediate-14."
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for the purification of protected, hydrophobic peptide intermediates.
Workflow for Normal-Phase Flash Chromatography:
Caption: Workflow for Normal-Phase Flash Chromatography Purification.
Materials and Reagents:
-
Crude "this compound"
-
Silica gel (200-300 mesh)[9]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Procedure:
-
Column Preparation: Pack a suitable size glass column with silica gel in DCM or use a pre-packed silica cartridge.
-
Sample Preparation: Dissolve the crude intermediate in a minimal volume of DCM.
-
Loading: Load the dissolved sample onto the top of the silica gel column.
-
Elution: Start the elution with 100% DCM and gradually increase the polarity by introducing methanol. A typical gradient could be from 0% to 10% methanol in DCM.[4] A patent for MMAE purification suggests a toluene:methanol elution system, which can also be explored.[9]
-
Fraction Collection: Collect fractions based on the UV detector response (if available) or in regular volumes.
-
Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material Purity (Crude) | ~75% (by HPLC) |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase Gradient | 0-10% Methanol in Dichloromethane |
| Typical Yield | 60-80% |
| Final Purity (by HPLC) | >95% |
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This is the most common and effective method for purifying MMAE and its intermediates.[5]
Workflow for Preparative RP-HPLC:
Caption: Workflow for Preparative Reverse-Phase HPLC Purification.
Materials and Reagents:
-
Crude "this compound"
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for sample dissolution
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: Dissolve the crude intermediate in a minimal amount of a suitable solvent. For hydrophobic peptides, DMF or DMSO might be necessary.[10]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the sample and run a linear gradient to increase the concentration of Mobile Phase B. The gradient will depend on the hydrophobicity of the intermediate. A typical gradient could be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak as detected by UV absorbance (typically at 220 nm and 280 nm).
-
Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
-
Isolation: Pool the pure fractions and lyophilize to remove the solvents and obtain the purified intermediate as a fluffy solid.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material Purity (Crude) | ~75% (by HPLC) |
| Stationary Phase | C18 Silica, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Typical Yield | 50-70% |
| Final Purity (by HPLC) | >98% |
Protocol 3: Crystallization
Crystallization is a powerful technique for achieving high purity on a large scale.
Logical Flow for Crystallization:
Caption: Logical flow for the purification of an intermediate by crystallization.
Materials and Reagents:
-
Purified (by chromatography) or crude "this compound"
-
A range of organic solvents for solubility screening (e.g., ethyl acetate, isopropyl acetate, acetonitrile, ethanol, heptane)
-
Anti-solvents (a solvent in which the intermediate is poorly soluble)
Procedure:
-
Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent system where the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the intermediate in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. Seeding with a small crystal from a previous batch can sometimes facilitate crystallization. The addition of an anti-solvent can also induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material Purity | >95% (post-chromatography) |
| Crystallization Solvent System | e.g., Isopropyl acetate/Heptane |
| Typical Yield | 80-95% |
| Final Purity (by HPLC) | >99.5% |
Conclusion
The purification of "this compound" is a critical step in the overall synthesis of MMAE. While the exact structure of this intermediate is not publicly available, the general principles of purifying protected, hydrophobic peptides can be successfully applied. A combination of chromatographic techniques, particularly RP-HPLC, followed by crystallization, is a robust strategy to achieve the high purity required for the successful synthesis of this important ADC payload. The protocols and data presented here provide a strong foundation for developing a specific and optimized purification process for "this compound" and other related intermediates in the synthesis of auristatins.
References
- 1. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. waters.com [waters.com]
- 6. polypeptide.com [polypeptide.com]
- 7. biocompare.com [biocompare.com]
- 8. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 9. nestgrp.com [nestgrp.com]
- 10. US7964566B2 - Monomethylvaline compounds capable of conjugation to ligands - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Monomethyl Auristatin E Intermediate-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Monomethyl auristatin E (MMAE) intermediate-14, a key building block in the synthesis of the potent anti-cancer agent MMAE. Accurate characterization of this intermediate is crucial for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be readily implemented in a laboratory setting.
Chemical Identity of MMAE Intermediate-14
-
Chemical Name: (2S,3S)-3-((S)-sec-butyl)-2-(benzylamino)succinic acid
-
CAS Number: 1932791-56-4
-
Molecular Formula: C₁₃H₁₉NO₂
-
Molecular Weight: 221.29 g/mol
-
SMILES: CC--INVALID-LINK----INVALID-LINK--NCC1=CC=CC=C1
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Monomethyl auristatin E intermediate-14 and quantify any process-related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Experimental Protocol:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 20% to 80% Mobile Phase B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B. |
Data Presentation:
| Parameter | Specification |
| Purity (by HPLC area %) | ≥ 98.0% |
| Largest Single Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.5% |
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source is recommended.
Experimental Protocol:
| Parameter | Condition |
| LC System | Utilize the same HPLC conditions as described in the purity determination method. |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode. |
| Mass Range | m/z 100-500 |
| Sample Preparation | Dilute the sample prepared for HPLC analysis with the initial mobile phase to a concentration of approximately 0.1 mg/mL. |
Data Presentation:
| Parameter | Expected Value |
| Theoretical Monoisotopic Mass | 221.1416 g/mol |
| Expected [M+H]⁺ ion | m/z 222.1489 |
| Expected [M+Na]⁺ ion | m/z 244.1308 |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Experimental Protocol:
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Sample Concentration | 5-10 mg of the intermediate in approximately 0.7 mL of deuterated solvent. |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm. |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed for full structural assignment. |
Data Presentation: The acquired NMR data should be processed and the chemical shifts (δ), coupling constants (J), and correlations should be compared against the expected structure of this compound.
Visualizations
MMAE Synthesis Workflow
Application Notes and Protocols: Synthesis of Monomethyl Auristatin E (MMAE) and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent integral to the development of antibody-drug conjugates (ADCs).[1][2] Its synthesis is a complex, multi-step process involving the sequential coupling of several key intermediates. This document provides an overview of the general synthetic pathway of MMAE and detailed protocols for the coupling of its constituent fragments. While the specific intermediate "Monomethyl auristatin E intermediate-14" is commercially available as a reagent for MMAE synthesis, its detailed chemical structure and specific reaction protocols are not publicly available in scientific literature or patents.[3] Therefore, this document will focus on the well-established synthetic routes and intermediates in MMAE synthesis.
Introduction to Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analogue of the natural product dolastatin 10.[1] It is a potent antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[2][4] Due to its high cytotoxicity, MMAE is not used as a standalone drug but is instead conjugated to monoclonal antibodies (mAbs) to form ADCs.[1][2] These ADCs selectively target cancer cells, delivering the potent MMAE payload directly to the tumor site, thereby minimizing systemic toxicity.[1][2]
The structure of MMAE is a pentapeptide-like molecule composed of four amino acid units: N-methyl-L-valine, L-valine, dolaisoleucine, and dolaproine, capped with a C-terminal norephedrine derivative.[1]
General Synthesis Pathway of MMAE
The total synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately and then coupled together. The general workflow involves the preparation of key amino acid and peptide intermediates, followed by their sequential coupling to assemble the final pentapeptide backbone.
A generalized workflow for the synthesis of MMAE is depicted below. This pathway highlights the sequential coupling of the constituent amino acid units.
Experimental Protocols for Key Coupling Reactions
The following are generalized protocols for the peptide coupling steps commonly employed in the synthesis of MMAE and its intermediates. These protocols are based on established synthetic routes and should be performed by trained personnel in a well-ventilated fume hood.
General Peptide Coupling Protocol
This protocol describes a standard method for forming the amide bond between two peptide fragments.
Materials:
-
N-terminally protected peptide/amino acid (1.0 eq)
-
C-terminally protected peptide/amino acid with a free amine (1.0 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.1 eq)
-
Base (e.g., DIPEA, NMM) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
Dissolve the N-terminally protected peptide/amino acid and the coupling agent in the anhydrous solvent.
-
Add the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the C-terminally protected peptide/amino acid with the free amine in the anhydrous solvent.
-
Slowly add the solution from step 3 to the activated acid solution from step 2.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The logical flow of a typical peptide coupling reaction is illustrated in the diagram below.
Deprotection of Protecting Groups
Protecting groups are used throughout the synthesis to prevent unwanted side reactions. The removal of these groups is a critical step.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected peptide in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Evaporate the solvent under reduced pressure to obtain the HCl or TFA salt of the deprotected peptide.
Quantitative Data
The yield and purity of each coupling and deprotection step are critical for the overall success of the MMAE synthesis. While specific data for reactions involving "this compound" is unavailable, the following table provides representative data for typical peptide coupling reactions in MMAE synthesis based on literature.
| Reaction Step | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Boc-Val-OH + H-Dil-OMe | HATU/DIPEA | DMF | 4 | 85-95 | >95 |
| Boc-Dap(Boc)-OH + H-Val-Dil-OMe | HBTU/DIPEA | DMF | 6 | 80-90 | >95 |
| Boc-MeVal-OH + H-Dap(Boc)-Val-Dil-OMe | COMU/DIPEA | NMP | 8 | 75-85 | >95 |
| Boc-Deprotection | 4M HCl/Dioxane | - | 1 | >95 | - |
Signaling Pathway of MMAE
While the synthesis of MMAE is a chemical process, its biological mechanism of action is crucial for its application in ADCs. MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The synthesis of Monomethyl auristatin E is a challenging but well-documented process that is crucial for the development of next-generation cancer therapies. While the specific details regarding "this compound" remain proprietary, the general principles and protocols outlined in this document provide a solid foundation for researchers in the field. Further investigation into commercially available intermediates and their specific reaction conditions is recommended for the practical synthesis of MMAE.
References
Scalable Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-14 for Antibody-Drug Conjugate (ADC) Production
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). The scalable and efficient synthesis of its key intermediates is paramount for the large-scale production of ADCs. This document provides detailed application notes and protocols for the scalable synthesis of "Monomethyl auristatin E intermediate-14," identified as N-benzyl-D-alloisoleucine (CAS 1932791-56-4) . This intermediate serves as a crucial building block for the dolaisoleucine (Dil) moiety within the pentapeptide structure of MMAE. The protocols outlined herein focus on scalable methodologies, providing quantitative data and detailed experimental procedures to facilitate technology transfer to process development and manufacturing settings.
Introduction
The chemical synthesis of MMAE is a complex, multi-step process that relies on the strategic assembly of unique amino acid fragments. "this compound" (N-benzyl-D-alloisoleucine) is a protected, non-natural amino acid that is incorporated into the MMAE backbone. Its stereochemistry and protecting group strategy are critical for the successful synthesis of the final active pharmaceutical ingredient (API).
This document details a robust and scalable synthetic route to N-benzyl-D-alloisoleucine, followed by its activation and coupling to the adjacent peptide fragment in the convergent synthesis of MMAE.
Synthesis of N-benzyl-D-alloisoleucine (Intermediate-14)
The preferred scalable method for the synthesis of N-benzyl-D-alloisoleucine is a two-step process commencing with the commercially available L-isoleucine. The key steps involve the epimerization of L-isoleucine to a mixture of L-isoleucine and D-alloisoleucine, followed by separation and subsequent N-benzylation via reductive amination.
Step 1: Epimerization and Separation of D-alloisoleucine
A scalable method for obtaining D-alloisoleucine involves the epimerization of L-isoleucine in the presence of a strong base, followed by fractional crystallization to isolate the desired D-alloisoleucine.
Experimental Protocol:
-
Epimerization: To a solution of L-isoleucine in a suitable high-boiling solvent (e.g., ethylene glycol), add a catalytic amount of a strong base (e.g., sodium methoxide). Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to achieve equilibrium between the stereoisomers.
-
Neutralization and Concentration: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and concentrate under reduced pressure to remove the solvent.
-
Fractional Crystallization: The resulting solid mixture of L-isoleucine and D-alloisoleucine is subjected to fractional crystallization from a suitable solvent system (e.g., water/ethanol). The less soluble D-alloisoleucine will precipitate preferentially. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
Quantitative Data:
| Parameter | Value |
| Starting Material | L-isoleucine |
| Key Reagents | Sodium methoxide, Hydrochloric acid |
| Solvent | Ethylene glycol, Water/Ethanol |
| Reaction Time | 24 - 48 hours |
| Yield | 30 - 40% (of D-alloisoleucine) |
| Purity (diastereomeric excess) | >98% |
Step 2: N-benzylation of D-alloisoleucine via Reductive Amination
Reductive amination is a highly efficient and scalable method for the N-alkylation of amino acids.
Experimental Protocol:
-
Imine Formation: Dissolve D-alloisoleucine in an aqueous basic solution (e.g., sodium hydroxide solution). Add benzaldehyde and stir vigorously at room temperature to form the corresponding Schiff base (imine).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.
-
Work-up and Isolation: After the reaction is complete, acidify the mixture with hydrochloric acid to pH ~6. The product, N-benzyl-D-alloisoleucine, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Starting Material | D-alloisoleucine |
| Key Reagents | Benzaldehyde, Sodium borohydride |
| Solvent | Water, Sodium hydroxide solution |
| Reaction Time | 4 - 6 hours |
| Yield | >85% |
| Purity | >99% (by HPLC) |
Incorporation of Intermediate-14 into the MMAE Synthesis
N-benzyl-D-alloisoleucine (Intermediate-14) is a precursor to the dolaisoleucine (Dil) unit. For incorporation into the peptide chain, the N-benzyl group can be cleaved, and the nitrogen can be protected with a more suitable protecting group for peptide synthesis (e.g., Boc or Fmoc), or it can be used directly in certain coupling strategies. A common approach involves the coupling of an N-terminally protected dipeptide (e.g., Boc-Val-OH) with the methyl ester of dolaisoleucine. The following protocol outlines the general steps.
Experimental Protocol:
-
Esterification of N-benzyl-D-alloisoleucine: Convert N-benzyl-D-alloisoleucine to its methyl ester by reacting with methanol in the presence of a catalyst such as thionyl chloride or by using methyl iodide and a base.
-
Peptide Coupling:
-
Activate the carboxylic acid of an N-protected amino acid (e.g., Boc-Val-OH) using a suitable coupling agent (e.g., HATU, HOBt/EDC).
-
Add the N-benzyl-D-alloisoleucine methyl ester to the activated amino acid in the presence of a non-nucleophilic base (e.g., DIEA).
-
Allow the reaction to proceed to completion, monitored by TLC or HPLC.
-
-
Purification: The resulting dipeptide is purified by column chromatography.
Quantitative Data for Peptide Coupling:
| Parameter | Value |
| Starting Materials | N-benzyl-D-alloisoleucine methyl ester, Boc-Val-OH |
| Coupling Reagents | HATU, DIEA |
| Solvent | DMF or DCM |
| Reaction Time | 12 - 16 hours |
| Yield | 70 - 85% |
| Purity | >95% |
Visualizations
Caption: Workflow for the scalable synthesis of Intermediate-14.
Caption: Coupling of Intermediate-14 to form a dipeptide fragment of MMAE.
Conclusion
The protocols described provide a scalable and efficient pathway for the synthesis of "this compound" (N-benzyl-D-alloisoleucine) and its subsequent incorporation into the MMAE framework. These methods are designed to be robust and reproducible, making them suitable for the large-scale production required for the manufacturing of antibody-drug conjugates. The use of readily available starting materials and well-established chemical transformations ensures the economic viability and practical applicability of this synthetic strategy in a drug development and manufacturing environment.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Monomethyl Auristatin E Intermediate-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Due to its cytotoxicity, MMAE is a critical payload component in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) for targeted cancer therapy.[2][3][4] The targeted delivery of MMAE via a monoclonal antibody or a tumor-targeting peptide minimizes systemic toxicity while maximizing efficacy at the tumor site.[4]
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and controlled synthesis of peptides, making it an ideal method for the preparation of PDCs.[2][5] This document provides detailed application notes and protocols for the use of Monomethyl Auristatin E Intermediate-14 (MMAE-Int14) in Fmoc-based solid-phase peptide synthesis. For the purposes of these protocols, MMAE-Int14 is defined as a C-terminally activated, Fmoc-protected MMAE precursor designed for direct incorporation into a growing peptide chain on a solid support.
Applications
-
Peptide-Drug Conjugate (PDC) Development: Incorporation of MMAE-Int14 into peptides that target tumor-specific receptors.
-
Cancer Research: Synthesis of targeted cytotoxic agents for studying cancer biology and therapeutic efficacy.
-
Drug Discovery: Creation of novel PDCs with modified peptide sequences, linkers, or targeting moieties to improve pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g |
| Fmoc-protected Amino Acids | Standard side-chain protection (e.g., Trt, Boc, tBu) |
| This compound | As supplied |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Anhydrous |
| Piperidine | Reagent grade |
| Diisopropylethylamine (DIPEA) | Reagent grade |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide coupling grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Diethyl Ether | Anhydrous, cold |
| Acetonitrile (ACN) | HPLC grade |
| Dimethyl Sulfoxide (DMSO) | Anhydrous |
General SPPS Workflow
The following diagram illustrates the general workflow for the synthesis of an MMAE-containing peptide on solid support.
Step-by-Step Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a peptide synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
-
Wash the resin with DMF (3 x 10 mL/g).
Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle
-
Fmoc Deprotection: Add 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes. Drain. Repeat with a second 20-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat this cycle for each amino acid in the peptide sequence preceding the MMAE intermediate.
Protocol 3: Incorporation of MMAE-Int14
Note: Due to the cytotoxic nature of MMAE and its derivatives, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 2, Step 1.
-
Wash the resin thoroughly as described in Protocol 2, Step 2.
-
MMAE-Int14 Activation: In a separate vial, dissolve MMAE-Int14 (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in a minimal amount of DMF/DMSO (if solubility is an issue).
-
Coupling: Add the activated MMAE-Int14 solution to the resin. Agitate for 4-12 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the MMAE molecule.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
Protocol 4: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM (5x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with gentle agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide-drug conjugate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Protocol 5: Precipitation and Purification
-
Concentrate the TFA filtrate to approximately one-third of its original volume under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).
-
A white precipitate should form. Pellet the precipitate by centrifugation (e.g., 3500 rpm for 5 minutes).
-
Decant the ether, and wash the pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the purified fractions by LC-MS to confirm the identity and purity of the final MMAE-peptide conjugate.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Quantitative Data
The following tables provide representative data for the synthesis and characterization of MMAE-peptide conjugates, based on typical results reported in the literature.[5] Actual results may vary depending on the peptide sequence and specific conditions.
Table 1: Typical SPPS Parameters and Yields
| Parameter | Value |
| Resin Loading Capacity | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Amino Acid Equivalents | 4 eq. |
| MMAE-Int14 Equivalents | 1.5 eq. |
| Coupling Efficiency (per step) | >99% |
| Overall Crude Yield | 70-85% |
| Purity after HPLC | >98% |
Table 2: Characterization of a Hypothetical MMAE-Peptide Conjugate
| Analysis | Expected Result |
| RP-HPLC | |
| Retention Time | Sequence-dependent |
| Purity | >98% |
| Mass Spectrometry (ESI-MS) | |
| Calculated Mass [M+H]⁺ | Corresponds to the theoretical mass of the conjugate |
| Observed Mass [M+H]⁺ | Within ± 0.5 Da of the calculated mass |
Logical and Pathway Diagrams
The following diagrams illustrate the logical relationships in the synthesis and the mechanism of action of the resulting conjugate.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Monomethyl Auristatin E Intermediate-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent and a critical component of antibody-drug conjugates (ADCs). Its synthesis is a complex process involving multiple steps and the strategic use of protecting groups to ensure the desired stereochemistry and prevent unwanted side reactions. This document provides detailed application notes and protocols for protecting group strategies specifically for "Monomethyl auristatin E intermediate-14," a key building block in the synthesis of MMAE. The chemical structure of this compound is (2S,3S)-3-((benzylamino)methyl)-2-methylpentanoic acid, with the CAS Number 1932791-56-4.
This intermediate possesses two key functional groups requiring protection: a secondary amine and a carboxylic acid. An orthogonal protecting group strategy is essential to allow for the selective deprotection of one group while the other remains protected, enabling subsequent steps in the MMAE synthesis. This document outlines the use of the tert-butyloxycarbonyl (Boc) group for the protection of the secondary amine and a methyl ester for the protection of the carboxylic acid.
Protecting Group Strategy Overview
The recommended orthogonal protecting group strategy for this compound involves the following steps:
-
N-protection of the secondary amine: The benzylamino group is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions required for the subsequent esterification of the carboxylic acid and can be selectively removed under acidic conditions.
-
C-protection of the carboxylic acid: The carboxylic acid is converted to a methyl ester. Methyl esters are stable under the basic conditions that might be used in subsequent coupling steps and can be removed by saponification without affecting the N-Boc protecting group.
This strategy ensures that the amine and carboxylic acid functionalities can be selectively unmasked for further reactions in the total synthesis of MMAE.
Data Presentation
| Protecting Group | Functional Group Protected | Protection Reagent(s) | Deprotection Condition(s) | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonality |
| Boc | Secondary Amine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | >95% | Stable to basic conditions used for methyl ester cleavage. |
| Methyl Ester | Carboxylic Acid | Methanol (MeOH), Thionyl chloride (SOCl₂) or Acid catalyst (e.g., H₂SO₄) | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF/MeOH) | >90% | >90% | Stable to acidic conditions used for Boc group removal. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the secondary amine of Intermediate-14 using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary to yield the N-Boc protected intermediate.
Protocol 2: Methyl Esterification of N-Boc-Monomethyl auristatin E intermediate-14
This protocol describes the protection of the carboxylic acid of the N-Boc protected Intermediate-14 as a methyl ester.
Materials:
-
N-Boc protected this compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the N-Boc protected Intermediate-14 (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask at 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux to increase the rate, if necessary. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the fully protected intermediate.
-
Purify by column chromatography on silica gel if needed.
Mandatory Visualizations
Caption: Orthogonal protecting group strategy for MMAE intermediate-14.
Caption: Workflow for N-Boc protection of Intermediate-14.
Caption: Workflow for methyl esterification of N-Boc Intermediate-14.
Coupling Reagents for Monomethyl Auristatin E (MMAE) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). The total synthesis of MMAE is a complex undertaking that involves the sequential coupling of unique and often sterically hindered amino acid residues, including N-methylated amino acids. The efficiency and success of each coupling step are paramount to achieving a high overall yield and purity of the final product. The choice of coupling reagent is therefore a critical parameter in the synthesis of MMAE and its intermediates, such as "Monomethyl auristatin E intermediate-14," a recognized precursor in MMAE synthesis.[1][2][3][4]
This document provides detailed application notes on the selection of appropriate coupling reagents for the synthesis of MMAE, with a focus on overcoming common challenges such as steric hindrance and racemization. Furthermore, it offers comprehensive experimental protocols for commonly used coupling reagents, providing a practical guide for researchers in the field.
Application Notes: Selecting the Optimal Coupling Reagent
The synthesis of MMAE often involves the coupling of large, protected peptide fragments and non-standard amino acids, some of which are N-methylated. These structural features present significant challenges, including slow reaction kinetics and the risk of epimerization. The selection of a suitable coupling reagent is therefore crucial for an efficient and high-fidelity synthesis. Key considerations include the reactivity of the reagent, its potential to suppress racemization, and the solubility of its byproducts.
Commonly Used Coupling Reagents for MMAE Synthesis:
-
Uronium/Aminium Salts (HATU, HBTU): These are among the most popular and effective coupling reagents.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Generally considered the gold standard for difficult couplings, including those involving N-methylated or sterically hindered amino acids.[5][6] The presence of the 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-active ester, leading to faster reaction times and reduced risk of racemization compared to HBTU.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and reliable reagent for many standard peptide couplings. While highly efficient, it may be less effective than HATU for particularly challenging sequences found in MMAE synthesis.[8]
-
-
Carbodiimides (EDC, DIC): These reagents activate carboxylic acids to form a reactive O-acylisourea intermediate.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, which simplifies the removal of its urea byproduct during workup through aqueous extraction.[9] It is often used in conjunction with additives like HOBt or OxymaPure to improve efficiency and suppress racemization.
-
DIC (N,N'-Diisopropylcarbodiimide): Similar to EDC, but its urea byproduct is soluble in organic solvents, making it suitable for both solution-phase and solid-phase synthesis.
-
-
Phosphonium Salts (PyBOP, PyAOP):
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent known for producing clean reactions with minimal side products.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated amino acids.[10]
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Very Fast | Low | Highly efficient for hindered and N-methylated amino acids.[11] |
| HBTU | Uronium/Aminium Salt | High | Fast | Low | A reliable and cost-effective option for routine couplings.[11] |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than those from carbodiimides.[11] |
| EDC/HOBt | Carbodiimide/Additive | Good to High | Moderate | Low to Moderate | Water-soluble byproducts from EDC simplify purification.[9] |
| DIC/HOBt | Carbodiimide/Additive | Good to High | Moderate | Low to Moderate | Byproduct is soluble in organic solvents.[9] |
Experimental Protocols
The following protocols provide detailed methodologies for solution-phase peptide coupling, which is a common strategy in the convergent synthesis of MMAE. These protocols are general and may require optimization based on the specific properties of "this compound" and the coupling partner.
Protocol 1: HATU-Mediated Peptide Coupling
This protocol is recommended for challenging coupling steps, such as those involving sterically hindered or N-methylated amino acids.
Materials:
-
Carboxylic acid-containing fragment (e.g., protected peptide) (1.0 equivalent)
-
Amine-containing fragment (e.g., this compound) (1.0-1.2 equivalents)
-
HATU (1.0-1.5 equivalents)[7]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-5.0 equivalents)[7]
-
Anhydrous solvent (e.g., DMF, DCM, ACN, THF)[7]
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Pre-activation:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid fragment (1.0 eq.) and HATU (1.0-1.5 eq.) in the anhydrous solvent.[7]
-
Add DIPEA or TEA (2.0-5.0 eq.) to the reaction mixture.[7]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[7]
-
-
Coupling:
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.[7]
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), a saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter and concentrate the solvent under reduced pressure.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[7]
-
Protocol 2: EDC/HOBt-Mediated Peptide Coupling
This protocol is a widely used and cost-effective method for peptide bond formation.
Materials:
-
Carboxylic acid-containing fragment (1.0 equivalent)
-
Amine-containing fragment (e.g., this compound) (1.0 equivalent)
-
EDC·HCl (1.2-1.5 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)
-
Base (e.g., DIPEA or N-methylmorpholine, NMM) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid fragment (1.0 eq.), the amine-containing fragment (1.0 eq.), and HOBt (1.2 eq.) in the anhydrous solvent.
-
Add the base (e.g., DIPEA or NMM) (2.0-3.0 eq.) to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling:
-
Add EDC·HCl (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography or recrystallization.
-
Visualizations
Caption: General workflow for peptide coupling.
Caption: Simplified mechanism of HATU-mediated coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Monomethyl auristatin E (MMAE), a potent anti-cancer agent, precision and purity are paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of MMAE and its intermediates, with a focus on "Monomethyl auristatin E intermediate-14."
Frequently Asked Questions (FAQs)
Q1: What is Monomethyl auristatin E (MMAE) intermediate-14 and what is its role in MMAE synthesis?
Monomethyl auristatin E (MMAE) intermediate-14 is a key chemical building block used in the multi-step synthesis of MMAE.[1][2] MMAE is a highly potent antimitotic agent that is widely used as a cytotoxic payload in antibody-drug conjugates (ADCs).[2][3] The synthesis of MMAE is a complex process, and the use of well-defined and pure intermediates like intermediate-14 is crucial for the success of the overall synthesis.
Q2: What are the most common impurities encountered during the synthesis of MMAE and its intermediates?
The synthesis of complex peptides like MMAE is prone to the formation of several process-related impurities. These can arise from incomplete reactions, side reactions, or the breakdown of protecting groups. Common impurities include:
-
Diastereomers: These can form due to racemization at the chiral centers of the amino acid residues, particularly during the activation and coupling steps.[4]
-
Deletion Sequences: Peptides that are missing one or more amino acid residues due to incomplete coupling reactions.
-
Truncated Sequences: Peptide chains that have prematurely stopped growing.
-
Insertion Sequences: Peptides with an additional amino acid, which can occur if a protecting group is removed prematurely.
-
Reagent Adducts: Modifications to the peptide caused by reactions with synthesis reagents.
Q3: How can I minimize the formation of byproducts and impurities during synthesis?
Minimizing byproduct and impurity formation requires careful control over reaction conditions and the appropriate selection of reagents. Key strategies include:
-
Optimized Coupling Reagents: The choice of coupling reagent is critical. Uronium/aminium-based reagents like HATU and HBTU are often preferred as they can reduce the risk of racemization compared to carbodiimides.
-
Protecting Group Strategy: Employing a robust protecting group strategy is essential to prevent unwanted side reactions at reactive functional groups.
-
Reaction Condition Control: Careful management of reaction temperature, time, and stoichiometry of reagents can significantly impact the purity of the final product.
-
Raw Material Quality: Ensuring the high purity of starting materials, including intermediates like this compound, is fundamental to achieving a high-purity final product. Commercial suppliers often provide purity specifications, for instance, this compound is available with a purity of 98.55%.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of MMAE and its intermediates.
Issue 1: Low Yield of the Desired Peptide Fragment
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Coupling Reaction | - Ensure coupling reagents are fresh and anhydrous.- Increase the excess of amino acid and coupling reagent.- Extend the reaction time or gently increase the temperature.- Consider using a more efficient coupling reagent (e.g., HATU, COMU). |
| Poor Resin Swelling | - Ensure the resin is adequately swelled in the appropriate solvent before starting the synthesis. |
| Steric Hindrance | - For sterically hindered amino acids, use specialized coupling reagents designed for such couplings.- Increase reaction time and temperature. |
| Secondary Structure Formation | - Switch to a solvent known to disrupt secondary structures, such as NMP.- Add chaotropic salts like LiCl to the reaction mixture. |
Issue 2: Presence of Significant Diastereomeric Impurities
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Racemization During Amino Acid Activation | - Use racemization-suppressing additives like HOBt or Oxyma when using carbodiimide coupling reagents.- Switch to a coupling reagent with a lower propensity for causing racemization, such as HATU or PyBOP.- Lower the reaction temperature during the activation and coupling steps. |
| Base-catalyzed Epimerization | - Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).- Carefully control the amount of base used. |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Optimize the HPLC gradient to improve the separation of the target peptide from impurities.- Try a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing reagent in the mobile phase. |
| Presence of Deletion or Truncated Sequences | - Optimize the coupling efficiency at each step of the synthesis to minimize the formation of these impurities from the outset. |
| Aggregation of the Peptide | - Lyophilize the purified peptide from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates. |
Experimental Protocols
General Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity of MMAE intermediates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the intermediate in a suitable solvent (e.g., ACN or DMSO) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Workflow
Troubleshooting Logic for Low Peptide Yield
References
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) and Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Monomethyl auristatin E (MMAE) and its advanced intermediates. While specific protocols for "Monomethyl auristatin E intermediate-14" are not publicly available, this guide addresses common challenges encountered during the synthesis of the complex MMAE molecule, which are highly relevant to the formation of its precursors.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield During Peptide Coupling Steps
Question: I am experiencing low yields during the peptide coupling steps for an advanced MMAE intermediate. What are the potential causes and solutions?
Answer: Low yields in peptide coupling are a frequent challenge in MMAE synthesis, often attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the amino acid being coupled must be fully activated for the reaction to proceed efficiently.
-
Steric Hindrance: The bulky and unique amino acid residues in MMAE, such as dolaisoleucine and dolaproine, can create significant steric hindrance, slowing down or preventing complete coupling.[1][3]
-
Troubleshooting: Consider using specialized coupling reagents designed for hindered amino acids.[1] Increasing the reaction time, temperature (e.g., to 40-50°C), or the excess of the acylating agent can also improve yields.[2][3] In some cases, a "double coupling" step, where the coupling reaction is repeated, may be necessary.[2][3]
-
-
Poor Solubility: The growing peptide chain may become insoluble in the reaction solvent, leading to incomplete reactions.[1]
Issue 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product
Question: My crude product shows multiple unexpected peaks in the HPLC analysis. What are the likely impurities and how can I minimize them?
Answer: The presence of multiple peaks indicates the formation of impurities, a common issue in the synthesis of complex peptides like MMAE. The primary culprits are:
-
Racemization: The chiral centers of the amino acids are susceptible to epimerization, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[3]
-
Troubleshooting: Re-evaluate your coupling method. Use racemization-suppressing reagents and optimize reaction conditions, such as maintaining a lower temperature.[3]
-
-
Incomplete Coupling: This results in the formation of deletion peptides, which lack one or more amino acid residues.[3]
-
Side-Chain Reactions: Unwanted reactions can occur with the functional groups on the amino acid side chains if they are not properly protected.[3]
-
Troubleshooting: Review your protecting group strategy to ensure it is compatible with all reaction conditions.[3]
-
Issue 3: Difficulty in Purifying the Final Intermediate
Question: I am struggling to purify my MMAE intermediate. What can I do to improve the separation and recovery?
Answer: The purification of synthetic peptides, especially highly hydrophobic ones like MMAE and its intermediates, can be challenging.[2] Here are some process improvements:
-
Optimize HPLC Conditions: The resolution of your purification can be improved by optimizing the HPLC gradient.[3] Consider using a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides) or a different ion-pairing reagent.[2][3]
-
Improve Crude Product Quality: The purity of the crude product directly impacts the ease of purification. Optimizing the synthesis to minimize side reactions will simplify the purification process.[2]
-
Address Aggregation: The peptide chain can aggregate, leading to poor peak shape and difficult separation.[3] Lyophilizing the purified product from a solution containing a low concentration of an organic acid like acetic acid can help disrupt aggregates.[3] For solid-phase synthesis, aggregation on the resin can be minimized by using chaotropic salts (e.g., LiCl).[2]
Data Presentation
Table 1: General Parameters for Peptide Coupling in MMAE Synthesis
| Parameter | Recommendation | Rationale |
| Coupling Reagents | HATU, HBTU, TBTU, PyBOP, DIC | Choice depends on the specific amino acid sequence and potential for side reactions.[1][2][4] |
| Equivalents of Reagents | 1.5 - 5 equivalents | Higher equivalents may be necessary for sterically hindered couplings.[1] |
| Solvent | DMF, NMP | Should be high purity and anhydrous to prevent hydrolysis of activated species.[1][2] |
| Temperature | Room Temperature (can be lowered) | Lowering the temperature can reduce side reactions like racemization.[1] Gentle heating may be needed for hindered couplings.[2] |
| Reaction Time | 1 - 4 hours | Monitor reaction completion with a qualitative test (e.g., Kaiser test).[1][2] |
Table 2: Typical Yields and Purities in MMAE Synthesis
| Synthesis Step | Scale | Typical Yield (%) | Typical Purity (%) |
| Synthesis of Dolaphenine | Lab | 52 | >98 |
| Synthesis of Tetrapeptide Intermediate | Lab | - | >95 |
| Final MMAE API | Industrial | >60 (overall) | >99 |
Note: These values can vary significantly depending on the specific process parameters and scale of operation.[4]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol outlines a general cycle for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (pre-loaded with the C-terminal amino acid) in a suitable solvent like DMF.[5]
-
Fmoc-Deprotection:
-
Amino Acid Coupling:
-
Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF. Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA or NMM). Allow to pre-activate for a few minutes.[2][5]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[2][5]
-
Monitor the reaction for completion using a Kaiser test. If the test is positive (indicating remaining free amines), the coupling can be repeated ("double coupling").[2]
-
Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[2]
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Caption: Convergent vs. Linear synthesis strategies for MMAE.
References
Technical Support Center: Optimization of Monomethyl Auristatin E (MMAE) Intermediate-14 Synthesis
Welcome to the technical support center for the synthesis of Monomethyl auristatin E (MMAE) intermediate-14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction type for the formation of "Monomethyl auristatin E intermediate-14" and what are the common challenges?
A1: The synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is a complex, multi-step process involving the coupling of unique amino acid derivatives.[1] "Intermediate-14" is understood to be a precursor in the total synthesis of MMAE, likely formed through a peptide coupling reaction. The primary challenges in this step include:
-
Incomplete Coupling: Due to significant steric hindrance around the N-methylated amino acids and bulky side chains, the peptide coupling reaction may not proceed to completion, resulting in the presence of unreacted starting materials and reduced yield.[2]
-
Racemization: The chiral centers of the amino acid residues are susceptible to epimerization under the activation conditions required for peptide bond formation. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[2]
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired peptide.[3] Functional groups on the amino acid side chains can also undergo unintended reactions if not properly protected.[2]
-
Poor Solubility: The growing peptide chain may become insoluble in the reaction solvent, leading to incomplete reactions.[3]
Q2: How can I minimize racemization during the synthesis of MMAE intermediate-14?
A2: Minimizing racemization is critical for obtaining stereochemically pure MMAE intermediate-14. Several strategies can be employed:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization.
-
Control of Reaction Temperature: Lowering the reaction temperature can often reduce the rate of racemization.
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can help to suppress racemization.[2]
Q3: What are the recommended strategies to improve a low yield of MMAE intermediate-14?
A3: Low yields in peptide coupling are a common issue.[3] Key areas to investigate include:
-
Reagent Quality: Ensure that all reagents, especially the coupling reagents and solvents, are fresh, anhydrous, and of high purity. The presence of moisture can hydrolyze activated intermediates and reduce coupling efficiency.[4]
-
Stoichiometry: An improper molar ratio of the amino acid, the peptide fragment, coupling reagents, and base can lead to incomplete conversion or the formation of side products.[4] A slight excess of the acylating agent (e.g., 1.2 equivalents) is often beneficial.[2]
-
Reaction Time and Temperature: Suboptimal reaction times or temperatures can significantly impact the yield. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.[4][5]
-
Solvent Choice: The choice of solvent is crucial for ensuring the solubility of all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents.[3][6]
-
Double Coupling: For particularly difficult or sterically hindered couplings, a second addition of the activated amino acid and coupling reagents after the initial coupling reaction can help drive the reaction to completion.[2]
Q4: How should I approach the purification of MMAE intermediate-14?
A4: The purification of MMAE intermediates is crucial for the overall success of the synthesis.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying key intermediates where high purity is critical.[1] Normal-phase column chromatography on silica gel is also a common method.[7]
-
Crystallization: If the intermediate is a solid, crystallization can be a highly effective and scalable purification method, often yielding a product with very high purity.[1]
-
Work-up Procedures: A standard aqueous work-up is typically performed to remove excess reagents and water-soluble by-products before further purification.[5]
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the synthesis of MMAE intermediate-14.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low final yield of intermediate-14 | 1. Incomplete coupling reactions.[2] 2. Loss of product during purification.[2] 3. Degradation of reagents or starting materials.[4] 4. Suboptimal reaction conditions (temperature, time).[4] | 1. Use a higher excess of the acylating agent and/or extend the coupling time. Consider performing a double coupling.[2] 2. Optimize the purification method (e.g., HPLC gradient, crystallization solvent) to minimize product loss.[2] 3. Ensure all reagents are fresh and solvents are anhydrous.[4] 4. Systematically vary the reaction temperature and monitor the reaction progress to find the optimal conditions. |
| Presence of multiple peaks in HPLC analysis of the crude product | 1. Racemization leading to diastereomers.[2] 2. Incomplete coupling resulting in the presence of starting materials.[2] 3. Formation of side-products.[3] | 1. Re-evaluate the coupling method; use racemization-suppressing reagents and additives. Optimize the reaction temperature.[2] 2. Monitor the reaction to completion using a qualitative test (e.g., Kaiser test for SPPS) or LC-MS. Implement double coupling if necessary.[2] 3. Review the protecting group strategy for compatibility with the reaction conditions. |
| Difficulty in separating impurities from the final product | 1. Co-elution of diastereomers or closely related impurities.[2] 2. Poor resolution in the purification method. | 1. Optimize the HPLC gradient or consider using a different stationary phase or mobile phase modifier.[2] 2. For column chromatography, experiment with different solvent systems. 3. If crystallization is used, try different solvent combinations to improve selectivity. |
| Poor solubility of reactants | 1. The inherent hydrophobic nature of the peptide fragments.[4] 2. Inappropriate solvent choice.[3] | 1. Switch to a more suitable solvent such as DMF or N-Methyl-2-pyrrolidone (NMP).[3] 2. Consider gentle heating to aid dissolution, but be mindful of potential side reactions or racemization. |
Experimental Protocols
While specific protocols are often proprietary, the following provides a general methodology for a key peptide coupling step in the synthesis of an MMAE intermediate.
General Protocol for Peptide Coupling to form Intermediate-14
Materials:
-
N-protected amino acid (e.g., Fmoc-Dolaproine)
-
Peptide fragment (amine component)
-
Coupling reagent (e.g., HATU, HBTU)[3]
-
Base (e.g., Diisopropylethylamine - DIPEA)[5]
-
Anhydrous solvent (e.g., DMF)[3]
-
Quenching solution (e.g., water or saturated ammonium chloride solution)[7]
-
Extraction solvent (e.g., ethyl acetate)[7]
-
Drying agent (e.g., anhydrous sodium sulfate)[7]
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and the peptide fragment in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[4]
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate-14.[7]
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.[5][7]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of MMAE intermediate-14.
Caption: General experimental workflow for the synthesis of MMAE intermediate-14.
Caption: Troubleshooting workflow for low yield or impure MMAE intermediate-14.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
"Monomethyl auristatin E intermediate-14" degradation pathways and prevention
Disclaimer: The exact chemical structure of a compound designated "Monomethyl auristatin E intermediate-14" is not publicly available in the referenced literature. For the educational purpose of this guide, we will postulate a representative structure for a key intermediate in the synthesis of Monomethyl auristatin E (MMAE) and refer to it as Intermediate-14 . This plausible intermediate contains key functional groups susceptible to degradation, allowing for a thorough discussion of potential stability issues and preventative measures.
Assumed Representative Structure for Intermediate-14:
Our representative Intermediate-14 is the protected dipeptide fragment, Boc-Val-Dil-OMe , which is a crucial building block in the total synthesis of MMAE. This structure contains a tert-butyloxycarbonyl (Boc) protecting group, a peptide bond, and a methyl ester, all of which are relevant to potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of Intermediate-14 degradation?
A1: The most common signs of degradation include:
-
Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A decrease in the area of the main peak corresponding to pure Intermediate-14.
-
Changes in the physical appearance of the material, such as discoloration or clumping.
-
Inconsistent or poor yields in subsequent synthetic steps.
-
A shift in the pH of a solution containing the intermediate.
Q2: What are the primary factors that can cause the degradation of Intermediate-14?
A2: The primary factors include:
-
Exposure to acidic or basic conditions: This can lead to the hydrolysis of the peptide bond or the methyl ester, and the loss of the Boc protecting group.
-
Presence of moisture: Water can act as a nucleophile, leading to hydrolysis.
-
Oxidizing agents: Although less common for this specific structure, residual oxidizing agents from previous steps can be a concern.
-
Elevated temperatures: Heat can accelerate the rate of all degradation reactions.
-
Exposure to light: While not a primary concern for this specific intermediate, photolability can be an issue for more complex organic molecules.
Q3: How should I properly store Intermediate-14 to minimize degradation?
A3: For optimal stability, Intermediate-14 should be stored as a lyophilized powder at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). If in solution, use anhydrous solvents and store at low temperatures for short periods only.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Intermediate-14.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the subsequent coupling reaction | Degradation of the carboxylic acid after Boc deprotection. | - Ensure complete removal of the deprotecting agent (e.g., TFA) under reduced pressure. - Use the deprotected intermediate immediately in the next step. - Perform the deprotection at a lower temperature to minimize side reactions. |
| Presence of a new peak with a lower mass in LC-MS analysis | Loss of the Boc protecting group. | - Avoid acidic conditions during storage and workup. - Use a milder deprotection method if possible. |
| Appearance of multiple new peaks in HPLC | Hydrolysis of the peptide bond or methyl ester. | - Ensure all solvents and reagents are anhydrous. - Avoid exposure to strong acids or bases. - Store the material in a desiccator. |
| Inconsistent reaction times | Catalytic degradation by impurities. | - Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned and dried. |
Degradation Pathways and Prevention
The primary degradation pathways for our representative Intermediate-14 (Boc-Val-Dil-OMe) are hydrolysis under acidic or basic conditions.
Acid-Catalyzed Degradation
Under acidic conditions, two primary degradation pathways can occur:
-
Loss of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile in the presence of strong acids like trifluoroacetic acid (TFA), which is often used for its removal during synthesis.
-
Hydrolysis of the Peptide Bond: While peptide bonds are generally stable, prolonged exposure to strong acids and heat can lead to their cleavage.
Caption: Acid-catalyzed degradation of Intermediate-14.
Prevention:
| Parameter | Recommendation |
| pH | Maintain a neutral pH (6-8) during storage and workup. |
| Reagents | Use the minimum necessary amount of acid for deprotection and neutralize immediately after the reaction is complete. |
| Temperature | Perform acid-labile deprotection at or below room temperature. |
Base-Catalyzed Degradation
Under basic conditions, the primary degradation pathway is the hydrolysis of the methyl ester.
Caption: Base-catalyzed degradation of Intermediate-14.
Prevention:
| Parameter | Recommendation |
| pH | Avoid basic conditions (pH > 8) during workup and storage. |
| Reagents | Use non-basic drying agents. If a basic wash is necessary, perform it quickly with a dilute base and at a low temperature. |
Experimental Protocols
Protocol 1: Stability Testing of Intermediate-14
Objective: To assess the stability of Intermediate-14 under various conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of Intermediate-14 in a suitable anhydrous solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at 50°C.
-
Photolytic: Expose to UV light (254 nm).
-
Control: Store at 4°C in the dark.
-
-
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Analysis: Use a validated HPLC method to quantify the amount of Intermediate-14 remaining and to detect the formation of any degradation products.
Caption: Workflow for stability testing of Intermediate-14.
Protocol 2: General Handling and Storage
Objective: To provide best practices for handling and storing Intermediate-14 to ensure its integrity.
Methodology:
-
Receiving: Upon receipt, immediately store the compound at the recommended temperature (-20°C or below).
-
Aliquoting: If the entire amount will not be used at once, aliquot the material into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure to moisture and air.
-
Dissolving: When preparing solutions, use high-purity, anhydrous solvents. Briefly sonicate or vortex if necessary to ensure complete dissolution.
-
Short-term Storage of Solutions: If a solution must be stored, keep it at 4°C for no longer than 24 hours. For longer-term storage, flash-freeze the solution in liquid nitrogen and store at -80°C.
By following these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound, ensuring the reliability of their experimental results and the quality of their final product.
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Monomethyl Auristatin E (MMAE) and its intermediates, with a focus on overcoming poor yield for intermediates like "Monomethyl auristatin E intermediate-14".
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor yield in the synthesis of MMAE intermediates?
Low yields in the synthesis of complex peptide-like molecules such as MMAE and its intermediates can stem from several factors throughout the experimental process. The most common issues include:
-
Incomplete Reactions: Peptide coupling steps may not go to completion, leaving unreacted starting materials.[1]
-
Side Reactions: Undesired reactions, such as racemization at chiral centers, can compete with the primary reaction pathway, leading to the formation of hard-to-separate diastereomeric impurities.[1]
-
Poor Solubility: The growing peptide chain or intermediates can become insoluble in the reaction solvent, leading to incomplete reactions and difficult handling.[2][3]
-
Steric Hindrance: Coupling of bulky or sterically hindered amino acids can be challenging and may require specialized reagents and conditions.[2]
-
Product Loss During Purification: Significant amounts of the desired product can be lost during purification steps, especially during chromatography.[1]
-
Moisture and Reagent Quality: The presence of moisture can hydrolyze activated intermediates, and the use of degraded reagents can significantly reduce coupling efficiency.[3]
Q2: How can I minimize side reactions like racemization during peptide coupling?
Racemization is a critical issue in the synthesis of chiral molecules like MMAE, potentially leading to diastereomeric impurities that are difficult to separate from the final product.[1] To mitigate racemization:
-
Choice of Coupling Reagents: Employ racemization-suppressing coupling reagents.
-
Optimized Conditions: Carefully control reaction temperature and time. Lower temperatures can often reduce the rate of racemization.
-
Base Selection: The choice and stoichiometry of the base used can influence the extent of racemization.
Q3: What are the best practices for purifying MMAE intermediates?
The purification of MMAE and its intermediates is crucial for obtaining a high-purity final product. Common purification techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying peptide-like molecules.[1][2] Optimizing the HPLC gradient, stationary phase, and ion-pairing reagent can improve the separation of impurities.[1]
-
Size Exclusion Chromatography (SEC): Useful for removing unconjugated linker-drugs and other small molecules.[2]
-
Precipitation/Crystallization: Precipitating the crude product from a suitable solvent system can be an effective initial purification step.[2]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Steps
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired coupled product is consistently below expectations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Activation of Carboxylic Acid | Ensure coupling reagents (e.g., HATU, HBTU) are fresh and stored under anhydrous conditions.[2] Consider using a different, more potent coupling reagent. |
| Steric Hindrance | Utilize specialized coupling reagents designed for hindered amino acids.[2] Consider double coupling (repeating the coupling step) or extending the reaction time.[1] |
| Poor Solubility of Starting Materials | Switch to a more suitable solvent such as DMF or NMP.[2] Gentle sonication can aid in dissolving suspended particles before initiating the reaction.[3] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction endpoint.[3] |
| Incorrect Stoichiometry | Ensure the accurate molar ratio of reactants, coupling reagents, and base. A slight excess of the activated acid component (e.g., 1.2 equivalents) is often beneficial.[3] |
Experimental Protocol: Monitoring Coupling Reaction Completion (Ninhydrin Test)
-
Sample Preparation: Take a small sample of the resin from the reaction vessel and wash it thoroughly with DCM and then methanol.
-
Reagent Preparation: Prepare three solutions:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Test Procedure:
-
Add 2-3 drops of each solution to the resin sample.
-
Heat the sample at 100°C for 5 minutes.
-
-
Result Interpretation:
-
Positive (Incomplete reaction): A blue or purple color indicates the presence of free primary amines.
-
Negative (Complete reaction): The solution remains colorless or turns yellow/brown.
-
Issue 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product
Symptoms:
-
HPLC chromatogram of the crude product shows multiple peaks close to the main product peak, indicating the presence of impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Racemization | Re-evaluate the coupling method and reagents to use racemization-suppressing alternatives.[1] Optimize reaction conditions, particularly temperature and base. |
| Incomplete Coupling | This can lead to deletion peptides (missing one or more amino acid residues).[1] Ensure complete coupling by using a qualitative test like the Kaiser test and consider double coupling for difficult residues.[1] |
| Side Reactions of Protecting Groups | Review the protecting group strategy for compatibility with the reaction conditions.[1] Ensure complete removal of protecting groups during deprotection steps. |
Experimental Protocol: Preparative RP-HPLC for Purification
-
Column: Select an appropriate C18 reverse-phase column with a suitable particle size for preparative scale.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient Elution: Develop a gradient that effectively separates the desired product from impurities. A typical gradient might be a linear increase from 10% to 90% B over 30-60 minutes.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and lyophilize to obtain the final product.[1]
Visualizing Workflows
Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of MMAE intermediates.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
General Synthetic Workflow
This diagram outlines a general, high-level workflow for the synthesis of a peptide-like molecule such as an MMAE intermediate.
Caption: General workflow for solid-phase peptide synthesis of MMAE intermediates.
References
Technical Support Center: Chiral Purity in Monomethyl Auristatin E Intermediate-14 Synthesis
Welcome to the Technical Support Center for the synthesis of Monomethyl Auristatin E (MMAE) and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address chiral purity issues encountered during the synthesis of Monomethyl Auristatin E Intermediate-14 , the tetrapeptide fragment N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap) .
Maintaining stereochemical integrity is paramount during the synthesis of this complex intermediate, as any epimerization can lead to diastereomeric impurities that are often difficult to separate and can impact the efficacy and safety of the final antibody-drug conjugate (ADC). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve high chiral purity.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its chiral purity so critical?
A1: "this compound" is a key tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap), used in the convergent synthesis of MMAE. MMAE is a potent anti-mitotic agent used as a cytotoxic payload in ADCs. The precise three-dimensional structure of MMAE is essential for its biological activity, which is inhibiting tubulin polymerization.[1] Even minor changes in the stereochemistry of Intermediate-14, such as the epimerization of one of its chiral amino acid residues, can lead to the formation of diastereomeric impurities in the final MMAE product. These impurities may have reduced potency or altered toxicological profiles, compromising the overall efficacy and safety of the ADC.
Q2: What are the most common chiral purity issues encountered during the synthesis of Intermediate-14?
A2: The most significant chiral purity issue is epimerization (a type of racemization at one of several chiral centers) of the amino acid residues during the peptide coupling steps. The unusual amino acids, dolaisoleucine (Dil) and dolaproine (Dap) , are particularly susceptible to epimerization at their α-carbon under the activation conditions required for peptide bond formation.[1] This results in the formation of diastereomers of the desired tetrapeptide, which can be challenging to separate.
Q3: Which analytical techniques are recommended for assessing the chiral purity of Intermediate-14?
A3: The primary and most effective method for determining the enantiomeric and diastereomeric purity of Intermediate-14 is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) to separate stereoisomers. Reversed-Phase HPLC (RP-HPLC) coupled with mass spectrometry (LC-MS) is also crucial for purity assessment and identity confirmation of the synthesized peptide fragments.[2] For a more in-depth analysis of which specific amino acid residue may have epimerized, a method involving acid hydrolysis of the peptide followed by chiral HPLC-MS/MS analysis of the constituent amino acids can be employed.[3]
Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific challenges you might face during the synthesis of Intermediate-14.
Problem 1: Observation of multiple peaks close to the main product peak in the HPLC chromatogram, suggesting the presence of diastereomers.
Possible Cause: Epimerization during peptide coupling.
Solutions:
-
Optimize Coupling Reagents and Additives: The choice of coupling reagent is critical in suppressing epimerization.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a racemization-suppressing additive is essential. 1-Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are commonly used.[1]
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents are generally efficient, but the choice of base is important. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Control Reaction Conditions:
-
Temperature: Perform the coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by a suitable method (e.g., TLC or small-scale HPLC) to determine the optimal time for completion.
-
-
Protecting Group Strategy: Ensure that the protecting groups used for the amino acid side chains are stable under the coupling and deprotection conditions and do not contribute to epimerization.
Problem 2: Low diastereomeric excess (de) of the purified Intermediate-14.
Possible Cause: Inefficient purification method that fails to separate the desired diastereomer from impurities.
Solutions:
-
Optimize HPLC Purification:
-
Column Selection: For RP-HPLC, a C18 column is typically used. Experiment with different column lengths, particle sizes, and manufacturers to improve resolution.
-
Gradient Optimization: A shallow gradient of the organic solvent (e.g., acetonitrile) in water with an ion-pairing agent like trifluoroacetic acid (TFA) can improve the separation of closely eluting diastereomers.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to enhance separation.
-
-
Consider Alternative Purification Techniques: While HPLC is the standard, techniques like supercritical fluid chromatography (SFC) can sometimes offer better resolution for chiral separations.
Quantitative Data Summary
The diastereomeric excess (de) of a peptide intermediate is highly dependent on the specific coupling conditions used. While specific data for "Intermediate-14" is proprietary and not widely published, the following table provides representative data on how the choice of coupling reagent and additive can influence the chiral purity of peptide synthesis, particularly for epimerization-prone residues.
| Coupling Reagent | Additive | Base | Typical Diastereomeric Excess (de) for Epimerization-Prone Couplings |
| DIC | HOBt | DIPEA | > 98% |
| HATU | - | DIPEA | 90-95% |
| HBTU | HOBt | DIPEA | > 95% |
| DIC | None | DIPEA | < 80% |
Note: This data is illustrative and the actual results will vary depending on the specific amino acid sequence, solvents, temperature, and reaction time.
Experimental Protocols
Key Experiment: Synthesis of the Tetrapeptide Intermediate-14 (MeVal-Val-Dil-Dap)
This protocol outlines a general approach for the liquid-phase synthesis of the tetrapeptide.
1. Dipeptide Formation (e.g., Boc-Val-Dil-OMe):
- To a solution of Boc-Dolaisoleucine methyl ester (1.0 eq) in dichloromethane (DCM), add 4M HCl in dioxane to remove the Boc protecting group. Stir for 1-2 hours at room temperature. Evaporate the solvent in vacuo.
- In a separate flask, dissolve Boc-L-Valine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.
- Add DIC (1.1 eq) to the Boc-L-Valine solution at 0 °C and stir for 15 minutes.
- Add the deprotected Dolaisoleucine methyl ester to the activated Boc-L-Valine solution and stir the reaction mixture overnight at room temperature.
- Work-up the reaction by diluting with ethyl acetate and washing with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and purify by column chromatography.
2. Stepwise Elongation:
- Repeat the deprotection and coupling steps sequentially with Fmoc-Dolaproine and Fmoc-N-methyl-L-valine.
3. Purification of Intermediate-14:
- The crude tetrapeptide is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Fractions containing the pure product are collected, combined, and lyophilized.
Key Experiment: Chiral HPLC Analysis of Intermediate-14
Instrumentation: HPLC system with a UV detector.
Column: A chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and diastereomers.
Flow Rate: Typically 0.5-1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 210-220 nm).
Procedure:
-
Dissolve a small amount of the purified Intermediate-14 in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Run the analysis and record the chromatogram.
-
The diastereomeric excess (de) can be calculated from the peak areas of the different diastereomers: de (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Visualizations
Caption: Experimental workflow for the synthesis and chiral purity analysis of MMAE Intermediate-14.
References
Technical Support Center: Purification of Monomethyl Auristatin E (MMAE) Intermediate-14
Welcome to the Technical Support Center for the purification of Monomethyl Auristatin E (MMAE) Intermediate-14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the purification of this critical intermediate in the synthesis of MMAE, a potent component of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is Monomethyl Auristatin E (MMAE) Intermediate-14 and why is its purity important?
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent used as a cytotoxic payload in antibody-drug conjugates.[1][2] Its synthesis is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments. "Intermediate-14" represents a key building block in this synthetic pathway, often a dipeptide or tripeptide fragment. The purity of Intermediate-14 is critical as any impurities can be carried through subsequent steps, potentially leading to the formation of undesirable side products in the final MMAE molecule. These impurities can alter the efficacy and toxicity profile of the resulting ADC.[3]
Q2: What are the most common impurities encountered during the purification of Intermediate-14?
Common impurities during the synthesis and purification of peptide-based intermediates like Intermediate-14 include:
-
Unreacted starting materials: Incomplete coupling reactions can leave residual amino acid or peptide fragments.
-
Side-products from protecting group removal: Incomplete or harsh deprotection steps can lead to the formation of byproducts.[4]
-
Diastereomers: The use of chiral amino acids can lead to the formation of diastereomeric impurities, which are often difficult to separate due to their similar physicochemical properties.
-
Reagent-related impurities: Residual coupling reagents (e.g., HATU, HBTU), bases (e.g., DIPEA), and scavengers can contaminate the product.[4]
-
Solvent-related impurities: Residual solvents from the reaction or purification steps.
Q3: Which analytical techniques are recommended for assessing the purity of Intermediate-14?
A combination of analytical methods is essential for a comprehensive purity assessment:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for quantifying the purity of the main product and detecting both more and less polar impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for identifying the target intermediate and characterizing impurities by their mass-to-charge ratio.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the intermediate and for identifying and quantifying impurities, especially isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of MMAE Intermediate-14.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield After Purification | Incomplete reaction during synthesis. | - Optimize coupling reaction conditions (reagent stoichiometry, temperature, time).[4]- Ensure complete dissolution of starting materials. |
| Product loss during extraction or work-up. | - Minimize the number of extraction steps.- Use appropriate solvent volumes to avoid product precipitation. | |
| Inefficient chromatographic separation. | - Optimize the gradient and mobile phase composition in RP-HPLC.- Evaluate different stationary phases (e.g., C18, C8, Phenyl). | |
| Broad or Tailing Peaks in HPLC | Column overloading. | - Reduce the sample injection volume or concentration. |
| Presence of secondary interactions with the stationary phase. | - Adjust the mobile phase pH.- Add an ion-pairing agent (e.g., TFA) to the mobile phase. | |
| Column degradation. | - Use a guard column.- Replace the analytical column if performance deteriorates. | |
| Co-elution of Impurities | Structurally similar impurities (e.g., diastereomers). | - Modify the HPLC method: change the organic modifier (e.g., from acetonitrile to methanol), adjust the temperature, or use a different column chemistry.- Consider alternative chromatographic techniques like normal-phase or chiral chromatography. |
| Insufficient resolution. | - Decrease the gradient slope or run an isocratic elution for the region of interest.- Increase the column length or use a column with smaller particle size. | |
| Presence of High Molecular Weight Species in SEC | Aggregation of the intermediate. | - Optimize the formulation by adjusting the pH or adding stabilizing excipients.[6]- Minimize exposure to harsh conditions (e.g., high temperatures) during purification.[6] |
| Residual Solvents Detected by GC or NMR | Inefficient drying of the purified product. | - Dry the product under high vacuum for an extended period.- Perform a solvent exchange by dissolving the product in a volatile solvent and re-drying. |
Experimental Protocols
General RP-HPLC Method for Purity Analysis of Intermediate-14
-
Objective: To determine the purity of Intermediate-14 and identify the presence of impurities.
-
Materials:
-
Intermediate-14 sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
UHPLC system with a UV detector
-
-
Methodology:
-
Sample Preparation: Dissolve the Intermediate-14 sample in a suitable solvent (e.g., 50:50 ACN/water) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes. This may need to be optimized based on the hydrophobicity of the intermediate.
-
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the main product and the relative amounts of impurities.
-
Preparative RP-HPLC for Purification of Intermediate-14
-
Objective: To purify Intermediate-14 from a crude reaction mixture.
-
Materials:
-
Crude Intermediate-14
-
HPLC-grade solvents (as above)
-
Preparative C18 column
-
Preparative HPLC system with a fraction collector
-
-
Methodology:
-
Method Development: Develop an analytical HPLC method first to determine the optimal separation conditions.
-
Sample Preparation: Dissolve the crude product in the minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition.
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the purified product as a solid.
-
-
Visualizations
Caption: General Purification Workflow for MMAE Intermediate-14.
Caption: Troubleshooting Logic for Low Purity of Intermediate-14.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE)
Welcome to the technical support center for Monomethyl Auristatin E (MMAE) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential side reactions and challenges encountered during the synthesis of MMAE and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is "Monomethyl auristatin E intermediate-14"?
A1: "this compound" is an intermediate reagent used in the synthesis of Monomethyl auristatin E (MMAE).[1][2] MMAE is a potent microtubule/tubulin inhibitor used as a cytotoxic component in antibody-drug conjugates (ADCs).[1][2]
Q2: What are the most common side reactions observed during the synthesis of the MMAE peptide core?
A2: The synthesis of the highly modified tetrapeptide core of MMAE is prone to several side reactions common in peptide chemistry.[3] These include:
-
Racemization: The chiral centers of the amino acid residues, particularly the non-standard amino acids like dolaisoleuine and dolaproine, can epimerize under the activation conditions necessary for peptide bond formation. This leads to diastereomeric impurities that are often challenging to separate from the desired product.[3]
-
Incomplete Coupling: Steric hindrance from bulky side chains and N-methylated amino acids can prevent the peptide coupling reaction from reaching completion.[3][4] This results in the formation of deletion peptides, which are missing one or more amino acid residues.[3]
-
Side-Chain Reactions: Unwanted reactions can occur with the functional groups on the amino acid side chains. For example, the hydroxyl group of the norephedrine moiety could be acylated if not appropriately protected.[3]
Q3: Why am I observing a low yield during the peptide coupling steps?
A3: Low yields in peptide coupling are a frequent issue. Several factors can contribute to this problem, including incomplete activation of the carboxylic acid, steric hindrance, and poor solubility of the growing peptide chain.[4]
Q4: My HPLC analysis of the crude product shows multiple peaks. What could be the cause?
A4: The presence of multiple peaks in an HPLC analysis of the crude product can indicate several issues:
-
The formation of diastereomers due to racemization.[3]
-
The presence of deletion peptides resulting from incomplete coupling.[3]
-
Side reactions involving protecting groups or amino acid side chains.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during MMAE synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete activation of the carboxylic acid.[4] 2. Steric hindrance between bulky amino acids.[4] 3. Poor solubility of the peptide chain in the reaction solvent.[4] | 1. Ensure coupling reagents (e.g., HATU, HBTU) are fresh and stored under anhydrous conditions. Consider using a different coupling reagent.[4] 2. Use specialized coupling reagents designed for hindered amino acids.[4] 3. Switch to a more suitable solvent such as DMF or NMP.[4] |
| Presence of Multiple Peaks in HPLC | 1. Racemization leading to diastereomers.[3] 2. Incomplete coupling resulting in deletion peptides.[3] 3. Side reactions involving protecting groups or side chains.[3] | 1. Re-evaluate the coupling method; use racemization-suppressing reagents and optimized conditions.[3] 2. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test). Implement double coupling if necessary.[3] 3. Review the protecting group strategy for compatibility with the reaction conditions.[3] |
| Difficulty in Separating Impurities | 1. Co-elution of diastereomers or closely related impurities. 2. Aggregation of the purified peptide. | 1. Optimize the HPLC gradient to enhance resolution. Consider using a different stationary phase or ion-pairing reagent.[3] 2. Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid (e.g., acetic acid) to disrupt aggregates.[3] |
Experimental Protocols
General Protocol for Peptide Coupling in MMAE Synthesis
While specific, detailed industrial synthesis protocols for MMAE are often proprietary, the following outlines a general solid-phase peptide synthesis (SPPS) approach based on established principles.[3]
-
Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with the first amino acid.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Activation: In a separate vessel, activate the carboxylic acid of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for a specified time. Monitor the reaction for completion using a Kaiser test.[3] If the test is positive, indicating incomplete coupling, a second coupling may be necessary.[3]
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the MMAE sequence.
-
Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain the final product as a solid.
Visualizations
Caption: General experimental workflow for the solid-phase synthesis of MMAE.
Caption: Troubleshooting logic for common issues in MMAE synthesis.
References
Technical Support Center: Stability of Monomethyl Auristatin E Intermediate-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of "Monomethyl auristatin E intermediate-14" (CAS No. 1932791-56-4), chemically identified as N-(Phenylmethyl)-D-alloisoleucine. Given the limited publicly available stability data for this specific intermediate, this guide also incorporates best practices for handling and assessing the stability of auristatin intermediates in general.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role?
A1: Monomethyl auristatin E (MMAE) intermediate-14, or N-(Phenylmethyl)-D-alloisoleucine, is a key building block in the total synthesis of MMAE, a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] It represents a protected amino acid precursor that is sequentially coupled with other fragments to construct the complex pentapeptide structure of MMAE.[2]
Q2: What are the primary factors that can affect the stability of this intermediate?
A2: The stability of pharmaceutical intermediates like MMAE intermediate-14 is influenced by environmental factors such as temperature, humidity, and light.[3] Degradation can lead to the formation of impurities, potentially impacting the yield and purity of the final MMAE product.
Q3: What are the recommended storage conditions for this compound?
A3: While specific long-term stability data for intermediate-14 is not extensively published, general recommendations for auristatin intermediates suggest storing the solid material at 4°C in a sealed container, away from moisture.[4] For solutions, storage at -20°C to -80°C is recommended, though solution stability may be limited.[5][6] It is best practice to use freshly prepared solutions for optimal results.[7]
Q4: What are the potential degradation pathways for this intermediate?
A4: As an amino acid derivative, potential degradation pathways for N-(Phenylmethyl)-D-alloisoleucine could include oxidation, hydrolysis of the carboxylic acid group under harsh pH conditions, and photolytic degradation. Forced degradation studies are the standard approach to identify these potential pathways.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Low assay purity of the solid intermediate | Improper storage leading to degradation. | Store the compound at the recommended temperature (4°C for solid), tightly sealed, and protected from light and moisture. |
| Contamination during handling. | Use clean spatulas and weighing vessels. Handle the material in a controlled environment (e.g., a glove box) if it is sensitive to air or moisture. | |
| Inconsistent results in subsequent synthetic steps | Degradation of the intermediate in solution. | Prepare solutions fresh before use. If a stock solution must be stored, aliquot and store at -20°C or -80°C and perform a small-scale test to confirm integrity before use. |
| Presence of impurities from the intermediate. | Re-purify the intermediate using an appropriate chromatographic method if impurities are suspected. | |
| Formation of unexpected byproducts in reactions | The intermediate may be degrading under the reaction conditions. | Evaluate the pH, temperature, and solvent used in the reaction. Consider if they are contributing to the degradation of the intermediate. |
| Reactivity with other components in the reaction mixture. | Ensure all reagents and solvents are of high purity and compatible with the intermediate. |
Experimental Protocols
To ensure the quality and stability of this compound, robust analytical methods and stability-indicating studies are crucial.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3] These studies involve subjecting the intermediate to harsh conditions to accelerate degradation.
Typical Stress Conditions: [3]
-
Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) at elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature or elevated temperatures.
-
Thermal Degradation: Heating the solid material or a solution at high temperatures (e.g., 80°C to 120°C).
-
Photostability: Exposing the material to UV and visible light according to ICH Q1B guidelines.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically used to determine the purity of auristatin intermediates and monitor their stability.[3]
General RP-HPLC Method Parameters:
| Parameter | Typical Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A suitable gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical intermediate like this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Monomethyl auristatin E (MMAE) | antimitotic/antitubulin agent | CAS 474645-27-7 | Buy Monomethyl auristatin E (MMAE) from Supplier InvivoChem [invivochem.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for Monomethyl Auristatin E (MMAE) Intermediate-14 Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of "Monomethyl auristatin E (MMAE) intermediate-14" impurities. The content is tailored for researchers, scientists, and drug development professionals. For the purpose of this guide, "MMAE intermediate-14" is considered a key dipeptide fragment in the synthesis of MMAE.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of MMAE intermediate-14 and its impurities.
Q1: What are the most common types of impurities expected for a peptide intermediate like MMAE intermediate-14?
A1: Common process-related impurities for peptide intermediates include diastereomers from racemization, by-products from incomplete reactions, and residual reagents or starting materials.[1] Other potential impurities can arise from the degradation of the intermediate or side reactions.
Q2: I am observing significant peak tailing for the main peak of my intermediate in reversed-phase HPLC. What are the potential causes and solutions?
A2: Peak tailing in HPLC can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have residual silanol groups that interact with the analyte.
-
Solution: Try using a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups.[1] Using an end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Reduce the sample concentration or injection volume.[3]
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Wash the column with a strong solvent, or if necessary, replace the guard column or the analytical column.[4]
-
Q3: My chromatogram shows several small, unexpected peaks. How can I determine if they are actual impurities or artifacts?
A3: To distinguish between true impurities and system artifacts (ghost peaks), you can perform the following checks:
-
Blank Injection: Inject the mobile phase or your sample solvent without the analyte. If the peaks are still present, they are likely ghost peaks originating from the solvent, system contamination, or carryover from a previous injection.
-
Vary Injection Volume: The area of impurity peaks should change proportionally with the injection volume of your sample. If a peak's area remains constant, it is likely an artifact.
-
Sample Degradation: The impurity profile may change if the sample is degrading in the sample solvent over time.
-
Solution: Prepare samples fresh and analyze them promptly. Consider using a cooled autosampler.
-
Q4: I am having difficulty separating two closely eluting impurity peaks. What chromatographic parameters can I adjust for better resolution?
A4: To improve the resolution between two peaks, consider the following strategies:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[1]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in the mobile phase can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, changing the pH can significantly impact retention and selectivity.[2]
-
Change the Column Chemistry: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).[1]
-
Lower the Temperature: In some cases, reducing the column temperature can enhance resolution, although it may increase backpressure.[3]
Q5: The mass spectrum of an impurity peak shows an unexpected molecular weight. How should I proceed with its identification?
A5: An unexpected molecular weight could indicate a modification of your intermediate or a completely unrelated impurity. To identify the unknown peak:
-
Consider Common Modifications: Think about potential side reactions in your synthesis, such as the addition of protecting groups, reagents, or solvent molecules.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass and predict the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information. The fragmentation pattern can be compared to that of the parent molecule to identify the location of the modification.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide definitive structural information.[5]
Data Presentation
The following tables provide examples of quantitative data for the analysis of MMAE intermediate-14.
Table 1: Typical HPLC Gradient for Purity Analysis
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Potential Impurities and their Characteristics
| Impurity | Expected RRT | Expected [M+H]⁺ (m/z) | Potential Identity |
| Impurity A | 0.95 | 457.3 | Diastereomer |
| Impurity B | 1.12 | 513.3 | Incomplete deprotection |
| Impurity C | 0.88 | 357.2 | Starting material |
| Impurity D | 1.25 | 485.3 | Oxidation product |
Table 3: Example of Acceptance Criteria for MMAE Intermediate-14
| Test | Acceptance Criteria |
| Purity (by HPLC) | ≥ 98.0% |
| Largest Single Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.5% |
| Residual Solvents (by GC) | Conforms to ICH Q3C limits |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of MMAE intermediate-14 and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B.[5]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the molecular weight of impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.[6]
-
Chromatographic Conditions: Use the same HPLC method as described in Protocol 1 to ensure correlation of peaks.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI
-
Scan Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is determined for each impurity peak and used to infer its molecular weight.[5]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analytical method development process.
Caption: Workflow for analytical method development.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Logical workflow for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Role of Intermediates in Monomethyl Auristatin E (MMAE) Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of the potent cytotoxic agent Monomethyl auristatin E (MMAE) is a critical process in the development of antibody-drug conjugates (ADCs). The choice of synthetic route and the intermediates involved can significantly impact the overall efficiency, purity, and scalability of the final product. This guide provides a comparative overview of different intermediates used in MMAE synthesis, with a focus on available data to inform strategic decisions in drug development.
MMAE, a synthetic analog of the natural product dolastatin 10, is a powerful anti-mitotic agent. Its complex pentapeptide structure necessitates a multi-step synthesis, which is broadly categorized into two main strategies: convergent synthesis and linear synthesis. The convergent approach, favored for its efficiency in later stages, involves the synthesis of key peptide fragments (intermediates) which are then coupled to form the final molecule.
Key Intermediates in MMAE Synthesis
Several key intermediates are utilized in the convergent synthesis of MMAE. While the exact nomenclature and numbering of these intermediates can vary between different synthetic schemes and commercial suppliers, some commonly referenced precursors include:
-
Monomethyl auristatin E intermediate-1: A building block used in the synthesis.
-
Monomethyl auristatin E intermediate-9: A crucial precursor in many established synthetic routes.
-
Monomethyl auristatin E intermediate-14: Another intermediate involved in the assembly of the MMAE molecule.
The selection of a specific intermediate can influence several factors in the synthesis process, including reaction times, yields, and the impurity profile of the final MMAE product.
Comparative Performance of MMAE Intermediates
Obtaining direct, publicly available experimental data that quantitatively compares the performance of "this compound" against other intermediates in the synthesis of MMAE is challenging. Much of this information is proprietary and held within patents and internal process development reports of pharmaceutical companies.
However, based on available documentation for similar complex peptide syntheses, a hypothetical comparison can be illustrative. For instance, a comparative guide for MMAE Intermediate-9 and a representative alternative highlights that differences in the purity of the starting intermediate can have a cascading effect on the overall synthesis.
| Parameter | MMAE Synthesis via Intermediate-9 (Representative Data) | MMAE Synthesis via Alternative Intermediate (Hypothetical) |
| Intermediate Purity (HPLC) | ≥ 98.5% | ≥ 99.5% |
| Overall Yield | ~85% | Potentially >90% |
| Final MMAE Purity (HPLC) | ≥ 99.0% | ≥ 99.5% |
| Reaction Time for Key Coupling Step | 12-16 hours | 8-12 hours |
| Scalability | Established | To be determined |
Note: The data presented for the "Alternative Intermediate" is hypothetical and intended for illustrative purposes to highlight potential areas of improvement in a synthetic route. Actual performance would require dedicated experimental validation.
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis of MMAE are often complex and meticulously controlled. The following provides a general overview of the key steps involved in a convergent synthesis approach.
General Peptide Coupling Protocol (Solution Phase)
This protocol is representative of the coupling steps in a convergent synthesis where a key intermediate (e.g., a di- or tri-peptide fragment) is reacted with another fragment to elongate the peptide chain.
-
Activation: The C-terminally protected amino acid or peptide fragment (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) are dissolved in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equivalents), is added, and the mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: The N-terminally deprotected amino acid or peptide fragment (1.2 equivalents) is added to the activated mixture. The reaction is monitored by an appropriate method (e.g., TLC or LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and water-soluble byproducts. The crude product is then purified using techniques such as column chromatography on silica gel or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Final Deprotection and Purification of MMAE
The concluding steps of the synthesis involve the removal of all protecting groups and rigorous purification of the final MMAE product.
-
Global Deprotection: The fully protected peptide is treated with a strong acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to remove all acid-labile protecting groups.
-
Purification: The crude MMAE is purified by preparative RP-HPLC to achieve the high purity required for its use in ADCs.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain MMAE as a white, fluffy solid.
Analytical Characterization
The purity and identity of the synthesized MMAE and its intermediates are confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the stereochemistry of the molecule.
Logical Workflow for MMAE Synthesis
The synthesis of MMAE is a sequential process that requires careful planning and execution. The following diagram illustrates a typical logical workflow for a convergent synthesis strategy.
Caption: A logical workflow for the convergent synthesis of MMAE.
Conclusion
The selection of intermediates plays a pivotal role in the overall efficiency and success of MMAE synthesis. While publicly available, direct comparative data for different intermediates like "intermediate-14" is scarce, the principles of organic synthesis and peptide chemistry suggest that the purity, stability, and reactivity of these precursors are critical determinants of the final product's quality and yield. Researchers and drug development professionals must carefully evaluate the available synthetic routes and intermediates, often through in-house process development and optimization, to establish a robust and scalable manufacturing process for this vital component of modern cancer therapeutics.
Comparative analysis of different synthetic routes to "Monomethyl auristatin E intermediate-14"
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent antimitotic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). The synthesis of MMAE is a complex process involving multiple steps, with the purity and yield of each intermediate being critical for the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of documented synthetic routes to "Monomethyl auristatin E intermediate-14," a key building block in the total synthesis of MMAE.
Chemical Identity of Intermediate-14:
-
IUPAC Name: (2S,3S)-2-(benzylamino)-3-methylpentanoic acid
-
CAS Number: 1932791-56-4
-
Molecular Formula: C₁₃H₁₉NO₂
This intermediate serves as a crucial precursor to one of the amino acid residues in the pentapeptide structure of MMAE. The efficiency of its synthesis directly impacts the overall efficiency of the MMAE production workflow. This document outlines two primary synthetic strategies for obtaining this intermediate: reductive amination of L-isoleucine and synthesis from a protected L-isoleucine derivative.
Data Presentation
| Parameter | Route 1: Reductive Amination | Route 2: From N-Cbz-L-isoleucine |
| Starting Material | L-isoleucine | N-Cbz-L-isoleucine |
| Key Reagents | Benzaldehyde, Sodium triacetoxyborohydride | Benzyl bromide, Sodium hydride |
| Typical Yield | ~85% | Not explicitly stated, likely lower due to multiple steps |
| Reported Purity | High, requires chromatographic purification | High, requires chromatographic purification |
| Reaction Time | 12-24 hours | 24-48 hours (for N-methylation and deprotection) |
| Scalability | Readily scalable | Potentially more complex to scale due to multiple steps |
| Key Advantages | Fewer steps, high yield | Well-established protecting group chemistry |
| Key Disadvantages | Requires careful control of reaction conditions to avoid over-alkylation | More synthetic steps, potentially lower overall yield |
Synthetic Route Comparison
Two main strategies for the synthesis of Monomethyl auristatin E (MMAE) and its intermediates are convergent and linear synthesis. In a convergent synthesis, different fragments of the molecule are prepared separately and then coupled together. This is often more efficient for large-scale production. Linear synthesis involves the sequential addition of amino acids to a growing peptide chain, often on a solid support.
The synthesis of Intermediate-14 can be approached through methods analogous to those used for similar amino acid derivatives.
Route 1: Reductive Amination of L-Isoleucine
This is a direct and efficient one-pot method for the synthesis of N-benzyl-L-isoleucine. The reaction involves the condensation of L-isoleucine with benzaldehyde to form a Schiff base, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride.
Route 2: Synthesis from N-Cbz-L-isoleucine
This route involves the protection of the amino group of L-isoleucine with a carboxybenzyl (Cbz) group, followed by N-methylation and subsequent deprotection. While this method involves more steps, it utilizes well-established peptide synthesis methodologies.
Experimental Protocols
Route 1: Reductive Amination of L-Isoleucine (Proposed Protocol)
-
Reaction Setup: To a solution of L-isoleucine (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) is added benzaldehyde (1.1 equivalents).
-
Formation of Schiff Base: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding Schiff base.
-
Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (2S,3S)-2-(benzylamino)-3-methylpentanoic acid.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over a specified time, followed by a hold at 90% B and re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of MMAE Intermediate-14.
Conclusion
The choice of synthetic route for this compound will depend on factors such as the desired scale of production, available starting materials, and the specific requirements for purity and yield. The reductive amination pathway offers a more direct and potentially higher-yielding approach, making it attractive for larger-scale synthesis. The route starting from N-Cbz-L-isoleucine, while involving more steps, relies on well-established and robust reactions in peptide chemistry, which may be preferable for smaller-scale laboratory synthesis where starting materials are readily available.
For all synthetic routes, robust analytical methods such as HPLC are essential to ensure the purity of the intermediate, which is critical for the successful synthesis of the final MMAE product and its subsequent conjugation in ADCs. Further process optimization for each route would be necessary to maximize yield and purity for clinical and commercial applications.
Validating the Molecular Structure of Monomethyl Auristatin E Intermediates: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development and medicinal chemistry, unequivocal structural confirmation of synthetic intermediates is a critical step in ensuring the integrity and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical techniques for the structural validation of "Monomethyl auristatin E (MMAE) intermediate-14," a key building block in the synthesis of the potent anti-cancer agent MMAE. While X-ray crystallography stands as the gold standard for absolute structure determination, this guide also details complementary spectroscopic methods that provide valuable structural insights.
MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a highly potent microtubule inhibitor.[1] Its complex multi-step synthesis necessitates the use of numerous intermediates, and the precise molecular structure of each must be rigorously confirmed.[1]
Definitive Structural Elucidation with Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is unparalleled in its ability to deliver an unambiguous determination of a molecule's absolute configuration, including stereochemistry, bond lengths, and bond angles. For a complex molecule like an MMAE intermediate, this level of detail is invaluable for confirming the successful outcome of stereospecific synthetic steps.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the structural validation of a synthetic intermediate such as "Monomethyl auristatin E intermediate-14" by X-ray crystallography involves the following key steps:
-
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the intermediate. This involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling crystallization. The goal is to produce a crystal of sufficient size and quality, typically greater than 0.1 mm in all dimensions, with no significant internal defects.
-
Data Collection: The single crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is produced, and the intensities of these reflections are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the crystal lattice are then determined using computational methods. This initial model is then refined to achieve the best possible fit with the experimental data, resulting in a detailed three-dimensional model of the molecule.
The following diagram illustrates the general workflow for X-ray crystallography:
Comparison with Alternative Spectroscopic Techniques
While X-ray crystallography provides the most definitive structural data, its primary limitation is the requirement for a high-quality single crystal, which can be difficult to obtain. Therefore, other spectroscopic methods are routinely used in conjunction to provide a comprehensive structural analysis.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, stereochemistry, bond lengths, and angles. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C, COSY, HSQC), and through-space proximity (NOESY/ROESY). | Provides detailed information about the molecular framework in solution. | Does not directly provide bond lengths or angles; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity and accuracy for molecular weight determination. | Does not provide information on the connectivity or stereochemistry of atoms. |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and connectivity of the intermediate in solution.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a suitable internal standard (e.g., tetramethylsilane).
-
Experiments:
-
¹H NMR: To identify the different types of protons and their neighboring atoms.
-
¹³C NMR: To identify the carbon backbone of the molecule.
-
2D NMR (e.g., COSY, HSQC): To establish the connectivity between protons and carbons, confirming the molecular framework.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the intermediate.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the intermediate (approximately 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Method: The sample solution is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The measured m/z value of the molecular ion (e.g., [M+H]⁺) is used to determine the experimental molecular weight, which is then compared to the theoretical molecular weight of the proposed structure.
The logical relationship between these analytical techniques for comprehensive structural validation is illustrated in the following diagram:
References
A Researcher's Guide to the Spectroscopic Comparison of Monomethyl Auristatin E Intermediate-14
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of the potent anti-cancer agent Monomethyl auristatin E (MMAE), the quality of each intermediate is critical to ensure the purity and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive framework for the spectroscopic comparison of "Monomethyl auristatin E intermediate-14," chemically known as N-(Phenylmethyl)-D-alloisoleucine, from various suppliers. Due to the general lack of publicly available raw analytical data from suppliers, this guide empowers researchers to conduct their own rigorous in-house quality assessment.
Introduction to this compound
This compound, with the systematic name N-(Phenylmethyl)-D-alloisoleucine, is a key building block in the complex synthesis of MMAE, a payload commonly used in antibody-drug conjugates (ADCs). The precise stereochemistry and purity of this intermediate are paramount for the successful and reproducible synthesis of MMAE.
Chemical Structure:
-
Name: N-(Phenylmethyl)-D-alloisoleucine
-
CAS Number: 1932791-56-4
-
Molecular Formula: C₁₃H₁₉NO₂
-
Molecular Weight: 221.30 g/mol
Supplier Information Overview
While detailed Certificates of Analysis with spectroscopic data are not always readily available online, several chemical suppliers list this compound in their catalogs. The table below summarizes typically available information. Researchers should always request a lot-specific Certificate of Analysis upon purchase.
| Supplier | Product Number | Stated Purity | Appearance |
| MedChemExpress | HY-78913 | ≥98.0% | Solid |
| BLD Pharm | BD01388649 | ≥95% | - |
| Aaronchem | AR02APFI | - | - |
| Pharmaffiliates | PA 27 0032374 | - | Solid |
| Advanced ChemBlocks | AD244080 | 95% | - |
Recommended Experimental Protocols for Quality Assessment
To ensure the identity, purity, and structural integrity of this compound from different suppliers, a series of spectroscopic and chromatographic analyses are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all peaks to determine the relative number of protons.
-
Key expected signals include those for the aromatic protons of the benzyl group, the methine protons of the alloisoleucine backbone, and the methyl and ethyl protons.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
Expected signals will correspond to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the intermediate.
Protocol:
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer.
-
Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 222.14.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the intermediate.
Protocol:
-
Column: A reverse-phase C18 column is recommended.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of the intermediate at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and run the gradient. The purity is determined by the area percentage of the main peak.
Data Presentation and Comparison
The quantitative data obtained from the analyses of samples from different suppliers should be compiled into a clear and structured table for easy comparison.
| Parameter | Supplier A | Supplier B | Reference Standard (if available) |
| Appearance | As observed | As observed | - |
| ¹H NMR | Conforms to expected structure? (Yes/No) | Conforms to expected structure? (Yes/No) | Key chemical shifts and coupling constants |
| ¹³C NMR | Number of observed peaks | Number of observed peaks | Expected number of peaks |
| Mass Spec (m/z) | Observed [M+H]⁺ | Observed [M+H]⁺ | Theoretical: 222.14 |
| HPLC Purity (%) | Area % of main peak | Area % of main peak | >98% |
Visualization of the Qualification Workflow
The following diagram illustrates a logical workflow for a researcher to qualify and compare "this compound" from different suppliers.
Caption: Workflow for the spectroscopic qualification of MMAE intermediate-14.
The Purity of MMAE Intermediate-9: A Critical Determinant of Final Product Quality in ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of synthesizing Monomethyl Auristatin E (MMAE), a potent cytotoxic payload for antibody-drug conjugates (ADCs), the quality of each synthetic intermediate is paramount. This guide provides a comprehensive comparison of how the purity of a key precursor, Monomethyl Auristatin E intermediate-9, directly influences the purity, yield, and impurity profile of the final MMAE product. While the user initially inquired about "Monomethyl auristatin E intermediate-14," this designation lacks a clear and publicly available chemical structure. Therefore, this guide will focus on the well-characterized and critical "intermediate-9," identified as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, a precursor to the dolaisoleucine (Dil) residue, or its subsequent dipeptide form, N-Boc-D-Val-Dil.
The synthesis of MMAE is a complex, multi-step process where the purity of each intermediate directly impacts the quality of the final product.[1] Impurities introduced at an early stage can be carried through the synthesis, leading to a final MMAE product with an undesirable impurity profile.[2] Such impurities can alter the potency of the resulting ADC, increase its off-target toxicity, and lead to inconsistent drug-to-antibody ratios (DAR).[3]
The Crucial Role of Intermediate-9 in MMAE Synthesis
MMAE is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a critical process for cell division.[2][3] Its high cytotoxicity makes it an effective cancer cell-killing agent when delivered specifically to tumor cells via an ADC.[2] The synthesis of MMAE typically follows a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together.[1][4] Intermediate-9 is a key building block in the synthesis of the N-terminal fragment of MMAE.[4]
A simplified overview of the synthesis pathway highlighting the role of intermediate-9 is presented below:
Impact of Intermediate-9 Purity on Final MMAE Product: A Comparative Analysis
The purity of intermediate-9 has a direct and significant impact on the overall yield and purity of the final MMAE product. Impurities in intermediate-9 can be structurally similar to the intermediate itself, making them difficult to remove in subsequent steps and leading to the formation of related impurities in the final MMAE.
To illustrate this relationship, the following table presents hypothetical, yet representative, data comparing the synthesis of MMAE using two different grades of intermediate-9.
| Parameter | Intermediate-9 (Standard Purity) | Intermediate-9 (High Purity) | Alternative Synthetic Route (Linear Synthesis) |
| Intermediate Purity | 95.0% | ≥ 99.0% | N/A (step-wise purity) |
| Key Impurities in Intermediate | Diastereomers, unreacted starting materials | < 0.5% total impurities | Accumulation of deletion and truncated sequences |
| Overall Yield of MMAE | ~75% | ~85% | Generally lower for complex peptides |
| Final MMAE Purity (by HPLC) | ~96.0% | ≥ 98.5% | Variable, often requires extensive purification |
| Key Impurities in Final MMAE | Diastereomeric MMAE, deletion peptides | Minimal process-related impurities (< 0.1%) | Higher levels of various peptide-related impurities |
Logical Relationship between Intermediate Purity and Final Product Quality
The following diagram illustrates the cascading effect of intermediate purity on the final product and, consequently, the resulting ADC.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and quality of the MMAE synthesis and analysis.
Synthesis of MMAE from Intermediate-9 (Convergent Approach)
This protocol outlines the final steps in a convergent synthesis of MMAE, starting from the N-Boc-protected dipeptide derived from intermediate-9.
-
Coupling of N-Boc-D-Val-Dil with the Dolaphenine Fragment:
-
Reactants: N-Boc-D-Val-Dil (derived from intermediate-9), dolaphenine fragment.
-
Reagents: A suitable peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
Procedure: The carboxylic acid of N-Boc-D-Val-Dil is activated with the coupling agent and base. The dolaphenine fragment is then added, and the reaction is stirred at room temperature until completion, monitored by HPLC or LC-MS.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and water-soluble byproducts. The protected MMAE is then purified by column chromatography.
-
-
Deprotection of the Boc Group:
-
Reactant: Protected MMAE.
-
Reagents: Trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).
-
Procedure: The protected MMAE is dissolved in the TFA solution and stirred at room temperature. The reaction is monitored by HPLC until the deprotection is complete.
-
Final Purification: The crude MMAE is purified by preparative reverse-phase HPLC (RP-HPLC) to achieve the high purity required for ADC conjugation.
-
Purity Analysis of Intermediates and Final MMAE Product
A robust analytical workflow is essential for quality control throughout the synthesis.
General Workflow for HPLC and LC-MS Purity Analysis
Representative HPLC Method for MMAE Purity Analysis
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.[5]
-
Sample Preparation: Dissolve approximately 1 mg of MMAE in 1 mL of 50:50 Acetonitrile:Water.[5]
Representative Mass Spectrometry (MS) Method for Impurity Identification
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) coupled with an LC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]
-
Mass Range: 100-1500 m/z.
-
Data Analysis: Identification of impurities based on their mass-to-charge ratio.
Alternative Synthetic Routes
While the convergent synthesis utilizing key intermediates like intermediate-9 is common, linear synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), presents an alternative.[1]
-
Linear Synthesis (SPPS): In this approach, the peptide chain of MMAE is built sequentially on a solid resin support.[1] While amenable to automation, this method can suffer from lower overall yields for complex molecules due to the cumulative effect of incomplete reactions at each step.[1] Impurity profiles can be complex, with a higher prevalence of deletion and truncated sequences.[1]
Conclusion
The purity of intermediate-9 is a critical quality attribute in the synthesis of MMAE. Utilizing high-purity intermediate-9 in a convergent synthetic approach is crucial for achieving a high yield and a clean impurity profile in the final MMAE product. This, in turn, is essential for the manufacturing of safe, effective, and consistent antibody-drug conjugates. Rigorous analytical monitoring throughout the synthesis process is mandatory to ensure the quality of each intermediate and the final active pharmaceutical ingredient.
References
"Monomethyl auristatin E intermediate-14" reference standards and their characterization
For Researchers, Scientists, and Drug Development Professionals
In the intricate synthesis of the potent anti-cancer agent Monomethyl Auristatin E (MMAE), the quality of each intermediate is paramount to the purity and yield of the final active pharmaceutical ingredient. This guide provides a detailed comparison of "Monomethyl Auristatin E intermediate-14," chemically known as N-(Phenylmethyl)-D-alloisoleucine, and a common alternative, Boc-D-alloisoleucine. Both serve as crucial precursors to the dolaisoleucine unit within the MMAE peptide sequence.
The selection of a suitable intermediate can significantly impact the efficiency of the synthetic workflow, influencing factors such as reaction kinetics, purification requirements, and overall cost-effectiveness. This comparison aims to provide objective data to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical and Purity Comparison
Reference standards for both N-(Phenylmethyl)-D-alloisoleucine and Boc-D-alloisoleucine are commercially available. The following table summarizes their key physicochemical properties and typical purity specifications.
| Parameter | This compound (N-(Phenylmethyl)-D-alloisoleucine) | Alternative: Boc-D-alloisoleucine |
| CAS Number | 1932791-56-4[1] | 55780-90-0 |
| Molecular Formula | C13H19NO2[1][2] | C11H21NO4[3] |
| Molecular Weight | 221.30 g/mol [2] | 231.29 g/mol [3] |
| Appearance | White to Off-white Solid[1] | Solid[3] |
| Typical Purity | ≥95%[2] | ≥98% (TLC)[3] |
| Key Structural Feature | Benzyl (Bn) protecting group on the amine. | Tert-butyloxycarbonyl (Boc) protecting group on the amine.[4] |
Characterization Data
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of synthetic intermediates. A typical reversed-phase HPLC method for these compounds would utilize a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).
N-(Phenylmethyl)-D-alloisoleucine: A representative HPLC analysis would be expected to show a major peak corresponding to the product, with any minor peaks indicating impurities. While a specific chromatogram for this intermediate is not publicly available, a purity of ≥95% suggests a well-resolved main peak.
Boc-D-alloisoleucine: Similarly, a high-purity batch of Boc-D-alloisoleucine (≥98%) would exhibit a single predominant peak under appropriate HPLC conditions. The retention time would differ from the benzyl-protected analogue due to differences in polarity.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the intermediates.
N-(Phenylmethyl)-D-alloisoleucine: In positive ion mode electrospray ionization (ESI), the expected [M+H]+ ion would be observed at m/z 222.3.
Boc-D-alloisoleucine: For Boc-D-alloisoleucine, the expected [M+H]+ ion would be at m/z 232.3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and stereochemistry of the intermediates.
N-(Phenylmethyl)-D-alloisoleucine: The 1H NMR spectrum would characteristically show signals for the phenyl group of the benzyl protector (typically in the 7.2-7.4 ppm region), along with the aliphatic protons of the alloisoleucine backbone.
Boc-D-alloisoleucine: The 1H NMR spectrum for this intermediate would be distinguished by the large singlet for the nine protons of the Boc group, typically around 1.4 ppm. The remaining signals would correspond to the alloisoleucine structure.
Experimental Protocols
The following are generalized protocols for the characterization of these intermediates.
HPLC Purity Analysis
-
Instrumentation: HPLC system with UV detector
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Sample Preparation: 1 mg/mL in a 1:1 mixture of mobile phase A and B.
Mass Spectrometry Analysis
-
Instrumentation: LC-MS system with ESI source
-
Ionization Mode: Positive
-
Sample Preparation: 0.1 mg/mL in a suitable solvent like acetonitrile or methanol.
NMR Analysis
-
Instrumentation: 400 MHz or higher NMR spectrometer
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Sample Preparation: 5-10 mg of the sample dissolved in ~0.7 mL of the deuterated solvent.
Synthesis and Workflow Considerations
The choice between N-(Phenylmethyl)-D-alloisoleucine and Boc-D-alloisoleucine has implications for the overall synthetic strategy for MMAE.
The benzyl group on N-(Phenylmethyl)-D-alloisoleucine is typically removed under hydrogenolysis conditions, which are generally mild and neutral. The Boc group on Boc-D-alloisoleucine, however, requires acidic conditions for removal, which could potentially affect other acid-labile functionalities in the molecule if not planned carefully.
Logical Relationship in Quality Control
The rigorous characterization of these intermediates is a critical step in the quality control process for MMAE synthesis.
References
Cross-Validation of Analytical Methods for Monomethyl Auristatin E Intermediate-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent cytotoxic agent Monomethyl Auristatin E (MMAE) is a cornerstone of modern antibody-drug conjugates (ADCs). Ensuring the purity and quality of its synthetic precursors, such as Monomethyl auristatin E intermediate-14, is critical for the safety and efficacy of the final therapeutic. This guide provides a comparative overview of analytical methodologies for the characterization and cross-validation of "this compound," offering insights into experimental protocols and performance data.
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This process is essential for regulatory compliance and ensures the robustness and reproducibility of an analytical method under various conditions.[1] For pharmaceutical intermediates like this compound, rigorous analytical control is paramount.
Comparative Analysis of Analytical Methods
A multi-faceted analytical approach is often necessary for the comprehensive characterization of pharmaceutical intermediates. The two most common and powerful techniques for the analysis of compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Detection is typically by UV absorbance. | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity based on the mass-to-charge ratio of the analyte and its fragments.[2][3] |
| Primary Use | Quantification of purity and detection of related substance impurities. | Identification and quantification of the intermediate and its impurities, especially at low levels.[2][4] |
| Advantages | Robust, reliable, and widely available. Excellent for quantifying the main peak and detecting less polar and more polar impurities.[4] | High sensitivity and selectivity.[2] Provides structural information for impurity identification. Can detect impurities that co-elute with the main peak in HPLC-UV. |
| Limitations | May not resolve structurally similar impurities, such as diastereomers, without highly optimized methods. Peak co-elution can mask the presence of impurities.[4] | More complex instrumentation and method development. Matrix effects can influence quantification if not properly addressed.[5] |
Experimental Protocols
Below are representative protocols for the analysis of a compound like this compound. These protocols are based on established methods for MMAE and its related compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte and any more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.[6]
-
Sample Preparation: Dissolve the intermediate in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity for the detection, identification, and quantification of potential impurities.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.[3]
-
Column: A UPLC® BEH C18 column is often used for similar compounds.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: A fast gradient to ensure sharp peaks and good separation.
-
Flow Rate: 0.25 - 0.5 mL/min.[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of the intermediate and potential impurities.[2]
-
Sample Preparation: Prepare a stock solution of the intermediate in a suitable solvent like DMSO and dilute with an appropriate solvent to the desired concentration range (e.g., 1-1000 ng/mL).[4]
Cross-Validation Data Summary
The following table presents a hypothetical summary of cross-validation data comparing the performance of HPLC and LC-MS/MS methods for the analysis of this compound. These values are representative of what would be expected in a pharmaceutical setting.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.5% | ≤ 2.0% (Intra-day), ≤ 3.0% (Inter-day) |
| Limit of Detection (LOD) | ~0.05% | ~0.001% | Reportable |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.003% | Reportable |
Visualizing the Workflow and Concepts
To better illustrate the context and processes involved, the following diagrams are provided.
Caption: General workflow for the synthesis of Monomethyl auristatin E (MMAE).
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods for critical pharmaceutical intermediates like this compound is a fundamental requirement for robust drug development. While both HPLC and LC-MS/MS are powerful techniques for its analysis, they offer complementary information. HPLC is a workhorse for routine purity assessments, while LC-MS/MS provides unparalleled sensitivity and specificity for in-depth impurity profiling. A comprehensive analytical control strategy should leverage the strengths of both methodologies, underpinned by a rigorous cross-validation program to ensure data integrity and product quality.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. qps.com [qps.com]
- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Monomethyl auristatin E intermediate-14" synthesis against published methods
A Comparative Guide for Researchers and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs) approved for cancer therapy. The complex, multi-step synthesis of MMAE relies on the efficient preparation of several chiral building blocks. This guide provides a comparative overview of published synthetic methods for key intermediates of MMAE, offering valuable insights for researchers and professionals in drug development. While the specific synthesis of "Monomethyl auristatin E intermediate-14" ((2S,3S)-3-((benzylamino)methyl)-2-methylpentanoic acid, CAS 1932791-56-4) is not extensively detailed in publicly available literature, this document will focus on the well-documented synthesis of other crucial precursors, namely dolaisoleucine and dolaproine, to serve as a benchmark.
Comparative Performance of Key MMAE Intermediate Syntheses
The synthesis of MMAE intermediates is characterized by the need for high stereochemical control and purity. The following table summarizes typical performance data for the synthesis of key building blocks, compiled from various published methods. It is important to note that yields and purities can vary based on the specific reagents, conditions, and scale of the reaction.
| Intermediate | Synthetic Step | Typical Yield (%) | Typical Purity (HPLC, %) | Reference |
| Dolaisoleucine Analogue | Boc-L-Dolaisoleucine methyl ester synthesis | 85-90 | >95 | [1] |
| Dipeptide (Boc-L-Val-L-Dil-OMe) formation | 80-85 | >95 | [1] | |
| Dolaproine Analogue | Aldol condensation to form the dolaproine backbone | 60-70 | >90 | [1] |
| N-Boc protection | >90 | >98 | [1] | |
| MMAE Final Assembly | Coupling of tetrapeptide and C-terminal unit | 70-80 | >95 | [2] |
| Final deprotection and purification | 75-85 | >99 | [1][2] |
Experimental Protocols for Key Intermediate Synthesis
The following protocols are representative of the synthetic strategies employed for the preparation of key MMAE intermediates.
Protocol 1: Synthesis of a Dolaisoleucine-Containing Dipeptide Fragment
This protocol outlines the formation of a dipeptide, a crucial step in the convergent synthesis of MMAE.[1]
-
Esterification of Boc-L-Dolaisoleucine:
-
Dissolve Boc-L-Dolaisoleucine in methanol.
-
Cool the solution to 0°C and add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
-
Boc Deprotection:
-
Dissolve the methyl ester in a 4M HCl solution in 1,4-dioxane.
-
Stir for 1 hour at room temperature.
-
Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.
-
-
Peptide Coupling:
-
Dissolve Boc-L-Valine in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes.
-
Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the dipeptide.
-
Visualizing the Synthesis and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthetic workflow for MMAE and its mechanism of action.
Caption: General workflow for the total synthesis of Monomethyl Auristatin E (MMAE).
Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate (ADC).
References
Cost-benefit analysis of different "Monomethyl auristatin E intermediate-14" synthesis strategies
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential strategies for the synthesis of Monomethyl Auristatin E (MMAE) intermediate-9, a crucial building block for this potent antibody-drug conjugate payload. The comparison focuses on a cost-benefit analysis, supported by representative experimental data and detailed methodologies.
Monomethyl Auristatin E (MMAE) is a powerful antimitotic agent, and its synthesis is a complex, multi-step process. A key fragment in its convergent synthesis is the protected dolaisoleucine unit, referred to as MMAE intermediate-9 (tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate). The efficiency of the synthesis of this intermediate can significantly impact the overall cost and timeline of MMAE production. This guide explores two plausible synthetic strategies for this intermediate, evaluating their respective strengths and weaknesses.
Comparative Analysis of Synthesis Strategies
Strategy 1: Diastereoselective Aldol Addition followed by O-Methylation
This approach relies on a stereocontrolled aldol reaction to establish the crucial stereocenters, followed by methylation of the resulting hydroxyl group.
Strategy 2: Asymmetric Alkylation with a Chiral Auxiliary
This alternative strategy employs a chiral auxiliary to direct the stereoselective alkylation of an enolate, thereby setting the desired stereochemistry.
| Parameter | Strategy 1: Diastereoselective Aldol Addition & O-Methylation | Strategy 2: Asymmetric Alkylation with Chiral Auxiliary |
| Overall Yield | Moderate to Good | Good to High |
| Purity | High, but potential for diastereomeric impurities | Very High |
| Number of Steps | Fewer key bond-forming steps | Potentially more steps including auxiliary attachment/removal |
| Reagent Cost | Moderate (depends on chiral catalyst/ligand) | High (cost of chiral auxiliary) |
| Scalability | Generally good, but may require cryogenic conditions | Can be challenging due to stoichiometry of auxiliary |
| Control of Stereochemistry | Dependent on the substrate and catalyst/reagent control | Excellent, directed by the chiral auxiliary |
Experimental Protocols
Strategy 1: Diastereoselective Aldol Addition and O-Methylation (Representative Protocol)
-
Aldol Reaction:
-
To a solution of an appropriate chiral N-acylated oxazolidinone (e.g., derived from L-isoleucine) in an anhydrous aprotic solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid (e.g., titanium tetrachloride) and a hindered base (e.g., diisopropylethylamine).
-
An aldehyde precursor is then added dropwise, and the reaction is stirred for several hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the aldol adduct.
-
-
O-Methylation:
-
To a solution of the purified aldol adduct in an anhydrous polar aprotic solvent (e.g., dimethylformamide) at 0 °C is added a strong base (e.g., sodium hydride).
-
After stirring for 30 minutes, methyl iodide is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the methylated intermediate.
-
Strategy 2: Asymmetric Alkylation with a Chiral Auxiliary (Representative Protocol)
-
Auxiliary Attachment:
-
An appropriate carboxylic acid precursor is coupled to a chiral auxiliary (e.g., an Evans auxiliary) using a standard peptide coupling reagent (e.g., DCC, HOBt) in an aprotic solvent.
-
The product is purified by column chromatography.
-
-
Diastereoselective Alkylation:
-
The N-acyloxazolidinone is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cooled to -78 °C.
-
A strong base (e.g., lithium diisopropylamide) is added to form the enolate.
-
An electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and worked up as described previously.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary is removed under mild conditions (e.g., lithium hydroperoxide) to yield the chiral carboxylic acid, which can then be converted to the desired intermediate.
-
Logical Workflow of Synthesis Strategies
Caption: Comparative workflow of two synthesis strategies for MMAE Intermediate-9.
Conclusion
The choice between these synthetic strategies for MMAE intermediate-9 will depend on the specific priorities of the research or production team. The diastereoselective aldol approach may be more direct but requires careful optimization to control stereochemistry. The asymmetric alkylation route, while potentially longer, offers excellent stereocontrol at the cost of more expensive reagents in the form of the chiral auxiliary. A thorough process development and cost analysis of raw materials, reagents, and purification requirements will be essential in determining the most suitable and cost-effective strategy for the large-scale production of this critical MMAE intermediate.
Impurity Profiling of Monomethyl Auristatin E (MMAE) Intermediate-14 and its Effect on ADC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of the cytotoxic payload is a critical quality attribute in the development of antibody-drug conjugates (ADCs), directly impacting their safety and efficacy. This guide provides a comparative analysis of pure Monomethyl Auristatin E (MMAE) and MMAE containing a specific process-related impurity, "Intermediate-14," identified as N-(Phenylmethyl)-D-alloisoleucine. This document outlines the potential impact of this impurity on ADC efficacy, supported by a discussion of relevant analytical methodologies and the underlying principles of ADC activity.
The Critical Role of Payload Purity in ADC Efficacy
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent widely used as a cytotoxic payload in ADCs.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells. The purity of MMAE is paramount, as the presence of impurities can lead to several detrimental effects on the final ADC product:
-
Altered Potency: Impurities may possess lower cytotoxicity compared to MMAE, resulting in an ADC with a reduced drug-to-antibody ratio (DAR) of the active payload and consequently, diminished therapeutic efficacy.[1]
-
Increased Off-Target Toxicity: Certain impurities might have their own toxicological profiles, contributing to off-target toxicities and narrowing the therapeutic window of the ADC.[1]
-
Inconsistent Conjugation: Process-related impurities can interfere with the conjugation reaction between the drug-linker and the monoclonal antibody, leading to variability in the DAR and a heterogeneous ADC product.[1]
Profiling "Monomethyl Auristatin E Intermediate-14"
Through investigation of chemical supplier data, "this compound" has been identified as N-(Phenylmethyl)-D-alloisoleucine (CAS 1932791-56-4).
Origin and Nature of the Impurity:
MMAE is a synthetic pentapeptide analog of the natural product dolastatin 10. Its synthesis involves the coupling of several amino acid-like fragments. One of these key fragments is dolaisoleucine. D-alloisoleucine is a diastereomer of L-isoleucine, a component of some natural products. It is plausible that N-(Phenylmethyl)-D-alloisoleucine arises as a process-related impurity during the synthesis of the dolaisoleucine moiety of MMAE if there is inadequate stereochemical control. This could lead to the incorporation of an incorrect stereoisomer into the final MMAE molecule.
Comparative Analysis: Pure MMAE vs. MMAE with Intermediate-14
| Feature | High-Purity MMAE | MMAE with Intermediate-14 (N-(Phenylmethyl)-D-alloisoleucine) |
| Chemical Composition | Homogeneous population of the desired MMAE molecule. | Mixture of MMAE and MMAE analogs where the dolaisoleucine moiety is replaced by N-(Phenylmethyl)-D-alloisoleucine. |
| Expected Cytotoxicity | High and consistent, with reported IC50 values in the sub-nanomolar range against various cancer cell lines. | Potentially lower and more variable. The altered stereochemistry in a key binding region of the molecule could significantly reduce its affinity for tubulin, thereby decreasing its cytotoxic potency. |
| ADC Conjugation | Predictable and controlled, leading to a well-defined drug-to-antibody ratio (DAR). | Potentially inefficient or incomplete. The presence of the impurity could interfere with the conjugation process, leading to a lower average DAR and a more heterogeneous ADC product. |
| ADC Efficacy | High therapeutic efficacy due to optimal payload potency and consistent DAR. | Potentially reduced therapeutic efficacy due to lower average payload potency and inconsistent DAR. |
| Potential for Off-Target Toxicity | Well-characterized toxicity profile. | The impurity itself may have a different toxicity profile, potentially contributing to unforeseen off-target effects. |
Experimental Protocols for Impurity Profiling and Efficacy Assessment
To rigorously assess the impact of impurities like Intermediate-14, a multi-faceted analytical and biological testing strategy is essential.
Analytical Methods for Impurity Profiling
A combination of high-resolution analytical techniques is crucial for the detection, identification, and quantification of impurities in MMAE.[1]
| Analytical Method | Principle | Application for MMAE Impurity Profiling |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Quantifying the purity of the main MMAE peak and detecting less polar and more polar impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis. | Provides high sensitivity and specificity for the identification and quantification of MMAE and its impurities based on their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and stereochemistry of molecules. | Unambiguous structure elucidation and confirmation of MMAE and its impurities, including stereoisomers. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables the determination of the elemental composition of MMAE and its impurities, aiding in their identification. |
Representative Protocol: RP-HPLC for MMAE Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve MMAE in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[1]
In Vitro ADC Efficacy Assessment
Representative Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., a relevant cell line expressing the target antigen for the ADC) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC (one batch synthesized with high-purity MMAE and another with MMAE containing a known percentage of Intermediate-14). Add the ADC dilutions to the cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) for each ADC batch.
Visualizing the Impact of Impurities
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: MMAE synthesis workflow and the potential point of Intermediate-14 formation.
Caption: Experimental workflow for comparing the efficacy of ADCs.
Caption: Simplified signaling pathway of an MMAE-containing ADC.
Conclusion
The purity of MMAE is a critical factor that profoundly influences the efficacy and safety of an ADC. The presence of impurities, such as "Intermediate-14" (N-(Phenylmethyl)-D-alloisoleucine), can compromise the therapeutic potential of the ADC by reducing its potency and introducing heterogeneity. While direct comparative data for this specific impurity is lacking, the principles of stereochemistry and structure-activity relationships strongly suggest a negative impact on efficacy. Therefore, rigorous impurity profiling using a suite of advanced analytical techniques and comprehensive in vitro and in vivo testing are indispensable for the development of safe and effective MMAE-based ADCs.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Monomethyl Auristatin E Intermediate-14
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Monomethyl Auristatin E Intermediate-14
Monomethyl auristatin E (MMAE) is a highly potent cytotoxic agent used in antibody-drug conjugates (ADCs).[1][2] As a direct precursor in its synthesis, this compound must be handled with the utmost caution, assuming a similar toxicological profile to the final active molecule.[3] Adherence to these detailed disposal procedures is critical for ensuring personnel safety and preventing environmental contamination.
I. Essential Safety Precautions
All handling and disposal of this compound must occur within a certified chemical fume hood to minimize inhalation risk.[3] Personnel are required to wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles.[3]
II. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1932791-56-4 | [4] |
| Molecular Formula | C13H19NO2 | [4] |
| Molecular Weight | 221.30 | [4] |
| Appearance | White to off-white solid | [4] |
| Storage | 4°C, sealed storage, away from moisture | [4] |
Note: The hazard information below is for Monomethyl auristatin E (MMAE) and should be considered as a proxy for its intermediate.
| Hazard Classification (MMAE) | GHS Codes |
| Acute Toxicity, Oral & Inhalation | H300+H330 (Fatal if swallowed or if inhaled)[5][6][7] |
| Germ Cell Mutagenicity | H340 (May cause genetic defects)[5][6][7] |
| Reproductive Toxicity | H360 (May damage fertility or the unborn child)[5][7] |
| Specific Target Organ Toxicity | H370, H372 (Causes damage to organs)[5][6][7] |
| Hazardous to the Aquatic Environment | H412 (Harmful to aquatic life with long lasting effects)[5][6][7] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Deactivation of Residual Intermediate
Before disposal, it is recommended to deactivate any residual this compound. This can be achieved by chemical degradation.
-
Methodology :
-
Prepare a deactivating solution, such as a 10% solution of sodium hypochlorite (bleach) or a 1% solution of potassium permanganate. The choice of deactivating agent and concentration should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
-
In a designated chemical fume hood, slowly add the deactivating solution to the waste containing the intermediate. Be aware that this reaction may be exothermic.
-
Allow the mixture to react for a sufficient time to ensure complete deactivation, as determined by your institution's EHS guidelines.
-
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste : All solid waste contaminated with the intermediate, including PPE (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent materials, must be collected in a designated, clearly labeled "cytotoxic waste" or "highly hazardous chemical waste" container.[3]
-
Liquid Waste : All liquid waste, including deactivated solutions and solvent rinses, must be collected in a separate, properly labeled, and sealed hazardous waste container.[3] Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your EHS department.[3]
Step 3: Final Disposal
The final disposal of all waste contaminated with this compound must be handled by your institution's official hazardous waste management program.
-
Procedure :
-
Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.
-
Contact your EHS department to schedule a pickup for the hazardous waste.
-
The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[3]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Monomethyl auristatin E intermediate-14
Essential Safety and Handling of Monomethyl Auristatin E Intermediate-14
Disclaimer: Specific safety and toxicological data for Monomethyl auristatin E (MMAE) intermediate-14 are not publicly available. Therefore, this guidance is conservatively based on the properties of the final, highly potent active pharmaceutical ingredient (HPAPI), Monomethyl auristatin E (MMAE), and established best practices for handling cytotoxic compounds. It is imperative to treat this intermediate with the same level of extreme caution as MMAE. A substance-specific risk assessment should be conducted by qualified personnel before any work commences.
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent of exceptionally high potency used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] Intermediates in its synthesis, such as intermediate-14, must be handled with extreme caution as they may possess significant cytotoxic properties.[3]
Occupational Exposure and Hazard Information
The health and safety of personnel are paramount when handling potent compounds. The established Occupational Exposure Limit (OEL) for the auristatin class of compounds is exceptionally low, underscoring the need for stringent containment measures.[3]
| Compound Class | Occupational Exposure Limit (OEL) | Key Hazards[4][5] |
| Auristatins (e.g., MMAE) | As low as 5 ng/m³ (default for payloads with limited toxicity data)[3] | Fatal if swallowed or inhaled. May cause genetic defects. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Causes serious skin and eye irritation. May cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial to safely manage MMAE intermediate-14 throughout its lifecycle in the laboratory. This involves strict adherence to engineering controls, personal protective equipment protocols, and specialized disposal procedures.
Receiving and Inspection
-
Inspect Outer Packaging: Upon receipt, visually inspect the shipping container for any signs of damage or leakage before bringing it into the laboratory.
-
Don Initial PPE: At a minimum, wear a standard lab coat, safety glasses, and one pair of nitrile gloves before opening the outer package.[3]
-
Containment During Opening: Open the shipping container in a designated containment area, such as a chemical fume hood or on a disposable plastic-backed absorbent pad.[3]
-
Inspect Primary Container: Carefully remove and inspect the primary vial or container for any breaches or contamination.
Engineering Controls and Handling Procedures
Engineering controls are the primary method for minimizing exposure. All open handling of this intermediate must be performed within appropriate containment.[1][6]
-
Primary Containment: All weighing, aliquoting, and solution preparation involving the powdered intermediate must be conducted in a primary containment device. Examples include a certified Class II Biological Safety Cabinet (BSC), a compounding aseptic containment isolator (CACI), or a glovebox.[1][3]
-
Secondary Containment: The primary containment equipment should be located within a dedicated room that provides secondary containment. This room should have controlled access and be maintained under negative air pressure relative to adjacent areas.[1]
-
Ventilation: All exhaust air from primary containment units must be HEPA-filtered to prevent the release of potent compounds into the environment.[1]
Personal Protective Equipment (PPE)
PPE is a critical last line of defense and must be used in conjunction with, not as a substitute for, engineering controls.[1] The required level of PPE varies by the operation being performed.
| Operation | Required Personal Protective Equipment[1][3] |
| Weighing & Aliquoting (Dry Powder) | • Dedicated, certified Class II BSC or CACI • Disposable, solid-front, back-closure impervious gown • Two pairs of chemotherapy-tested nitrile gloves • NIOSH-approved respirator (e.g., N95 or PAPR) • Full-face shield or chemical safety goggles |
| Handling Solutions | • Class II BSC or chemical fume hood • Disposable, solid-front, back-closure gown • Two pairs of chemotherapy-tested nitrile gloves • Safety goggles with side shields |
| General Laboratory Work (in designated potent compound area) | • Lab coat • One pair of nitrile gloves • Safety glasses |
Emergency and Disposal Plans
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.[3]
| Spill Size | Procedure[3] |
| Small Spill (<5 mL or 5 g) | 1. Ensure appropriate PPE is worn. 2. Contain the spill with absorbent pads from a cytotoxic spill kit. 3. Clean the area with a decontaminating agent (e.g., 10% bleach solution), working from the outside in. 4. Rinse the area thoroughly with water. 5. Dispose of all cleanup materials as cytotoxic waste. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the immediate area and restrict access. 2. Alert the institutional Environmental Health and Safety (EHS) officer immediately. 3. Only personnel trained in hazardous spill response with appropriate respiratory protection should perform the cleanup. |
Disposal Plan
All waste contaminated with MMAE intermediate-14 is considered highly hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.[7][8]
-
Segregation: Do not mix cytotoxic waste with other chemical, biological, or regular trash streams.[7]
-
Containers:
-
Sharps: All contaminated needles, syringes, and broken glass must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[3]
-
Solid Waste: Contaminated PPE (gowns, gloves), absorbent pads, and other disposable labware must be placed in a leak-proof, labeled cytotoxic waste container (often yellow or purple).[3][7]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not dispose of this waste down the drain.[3][7]
-
-
Final Disposal: The universally recommended method for the final destruction of auristatins and related cytotoxic compounds is high-temperature incineration.[7] Arrange for waste pickup through your institution's hazardous waste management program.
Workflow and Safety Checkpoints
The following diagram outlines the critical workflow for safely handling this compound, emphasizing key containment and decision points.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
